3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol
Description
Properties
IUPAC Name |
3-[3-(cyclopropylmethoxy)phenyl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c14-8-2-4-11-3-1-5-13(9-11)15-10-12-6-7-12/h1,3,5,9,12,14H,2,4,6-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDMAHMELIXBEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC(=C2)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Advanced Synthesis and Applications of 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol in Modern Drug Development
Executive Summary
In the realm of advanced active pharmaceutical ingredient (API) synthesis, the strategic selection of starting materials dictates both the efficiency of the synthetic route and the pharmacokinetic viability of the final pharmacophore. 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol represents a sophisticated, sterically hindered evolution of its parent scaffold,[1]. While the parent methoxy-substituted propanol is classically utilized in the Smith & Hughes total synthesis of gonane steroids—most notably [2][3] and [4]—substituting the methoxy group with a cyclopropylmethoxy (CPM) moiety introduces profound pharmacological shifts. This technical guide details the mechanistic rationale, synthetic integration, and validated protocols for utilizing this CPM-derivative in the development of next-generation therapeutics.
Mechanistic Rationale: The Cyclopropylmethoxy Advantage
In rational drug design, transitioning from a simple methyl ether to a cyclopropylmethyl ether is a deliberate bioisosteric strategy designed to overcome the limitations of first-generation molecules.
-
Metabolic Stability : Methoxy groups on aromatic rings are highly susceptible to CYP450-mediated O-demethylation, leading to rapid clearance. The CPM group provides significant steric shielding, reducing the rate of oxidative cleavage and prolonging the biological half-life.
-
Lipophilicity and Partitioning : The addition of the cyclopropyl ring increases the lipophilicity (LogP) of the scaffold, enhancing blood-brain barrier (BBB) penetration and cellular membrane permeability.
-
Receptor Modulation : In steroid receptor endocrinology, bulkier substituents at the 3-position of the estrane/gonane core frequently convert receptor agonists into potent antagonists by physically preventing the receptor's activation helix (Helix 12) from adopting an active conformation.
Table 1: Comparative Physicochemical Data
| Property | Parent Scaffold (CAS 7252-82-6) | Advanced CPM Analog |
| Molecular Formula | C₁₀H₁₄O₂ | C₁₃H₁₈O₂ |
| Molecular Weight | 166.22 g/mol | 206.28 g/mol |
| Ether Substitution | Methoxy (-OCH₃) | Cyclopropylmethoxy (-OCH₂-cPr) |
| Estimated LogP | ~1.8 | ~2.9 |
| Steric Volume | Low | High |
| Metabolic Liability | High (O-demethylation) | Moderate (Sterically hindered) |
Synthetic Integration: The Modified Smith & Hughes Pathway
The historical total synthesis of complex progestins, pioneered at [5], begins with the halogenation of the propanol side chain[2]. To synthesize CPM-modified gonanes, 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol must undergo a parallel activation. The primary alcohol is converted to a bromide, which subsequently reacts with ethynylsodium to form an alkyne intermediate[3]. A Mannich reaction followed by complex cyclization yields the polycyclic steroid core[4].
Synthetic workflow from the CPM-propanol precursor to a complex polycyclic gonane scaffold.
Experimental Protocol: Chemoselective Bromination
Objective : Conversion of 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol to 1-(3-bromopropyl)-3-(cyclopropylmethoxy)benzene.
Expertise & Causality : The transformation of the primary alcohol to a leaving group is strictly required for subsequent carbon-carbon bond formation. While hydrobromic acid (HBr) is a common industrial brominating agent, it must be avoided here. The cyclopropylmethyl ether is highly sensitive to strong aqueous acids, which protonate the ether oxygen and trigger a ring-opening rearrangement of the strained cyclopropane ring. Therefore, Phosphorus Tribromide (PBr₃) in anhydrous dichloromethane (DCM) is selected. PBr₃ operates via an alkyl phosphite intermediate under mild, non-aqueous conditions, ensuring complete retention of the delicate CPM moiety.
Step-by-Step Methodology
-
Preparation : Flame-dry a 250 mL round-bottom flask under an inert argon atmosphere. Add 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol (10.0 mmol) and dissolve in 50 mL of anhydrous DCM.
-
Cooling : Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0°C.
-
Reagent Addition : Dissolve PBr₃ (3.5 mmol, ~0.35 eq.) in 10 mL of anhydrous DCM. Add this solution dropwise over 30 minutes via an addition funnel to control the exothermic reaction.
-
Propagation : Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25°C). Stir continuously for 3 hours.
-
Quenching (Critical Step) : Cool the mixture back to 0°C. Carefully quench the unreacted PBr₃ by adding 10 mL of cold saturated aqueous NaHCO₃ dropwise. Causality: Neutralizing the generated HBr immediately prevents acid-catalyzed degradation of the product during the biphasic workup.
-
Extraction & Purification : Separate the organic layer. Extract the aqueous layer twice with 20 mL DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexane:EtOAc 9:1).
Self-Validating Analytical Controls
To ensure the protocol operates as a self-validating system, in-process analytical controls are mandatory. The complete consumption of the primary alcohol must be verified before proceeding to ethynylation, as unreacted alcohol will quench the highly reactive ethynylsodium in the subsequent step, drastically reducing overall yield.
Table 2: In-Process Analytical Validation
| Analytical Method | Target Signal / Observation | Indication of Success |
| ¹H NMR (CDCl₃) | Disappearance of triplet at ~3.6 ppm | Complete consumption of -CH₂OH |
| ¹H NMR (CDCl₃) | Appearance of new triplet at ~3.4 ppm | Formation of -CH₂Br |
| TLC (Hexane:EtOAc 4:1) | R_f shift from ~0.2 to ~0.7 | Conversion to the less polar bromide |
| MS (ESI+) | m/z 269.05 / 271.05 (1:1 ratio) | Confirmation of mono-brominated product |
Pharmacological Implications & Receptor Dynamics
Once synthesized into a mature polycyclic scaffold, the CPM-modified ligand exhibits unique receptor dynamics. The steric bulk of the cyclopropyl group alters the induced-fit mechanism of intracellular steroid receptors (e.g., Progesterone Receptor or Estrogen Receptor). By preventing the receptor from folding into its transcriptionally active state, the CPM-derivative effectively acts as a competitive antagonist, a highly sought-after profile in oncology and reproductive endocrinology.
Mechanistic logic of receptor antagonism driven by the steric bulk of the cyclopropylmethoxy group.
References
-
Norgestrel - Wikipedia . Wikimedia Foundation. URL:[Link]
-
Norboletone - Wikipedia . Wikimedia Foundation. URL:[Link]
-
CONTRACEPTIVE DATA ON NORGESTREL (Wyeth 3707) . Oxford University Press. URL:[Link]
Sources
"3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol" potential biological activity
The following technical guide details the chemical properties, synthesis, and potential biological activities of 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol .
This molecule is identified as a privileged scaffold intermediate , serving as a critical building block in the synthesis of various pharmacological agents, particularly G-Protein Coupled Receptor (GPCR) modulators and enzyme inhibitors.
A Privileged Scaffold for GPCR and Enzyme Modulator Design
Executive Summary
3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol is a lipophilic, bifunctional organic intermediate characterized by a phenyl ring substituted with a cyclopropylmethoxy group at the meta position and a 3-carbon alcohol chain.
While rarely a final drug candidate itself due to rapid metabolic oxidation, its structural motifs align perfectly with the pharmacophores of several high-value therapeutic classes:
-
GPR40 (FFAR1) Agonists: Precursor to phenylpropanoic acid derivatives used in Type 2 Diabetes treatment.
-
PDE4 Inhibitors: The 3-cyclopropylmethoxy moiety is a validated pharmacophore for Phosphodiesterase-4 inhibition (e.g., Roflumilast).
-
Melatonin Receptor Ligands: The phenyl-propyl spacer mimics the indolic core of melatonin, allowing for receptor docking studies.
Chemical Identity & Physicochemical Profile[1]
| Property | Specification |
| IUPAC Name | 3-[3-(Cyclopropylmethoxy)phenyl]propan-1-ol |
| Molecular Formula | C₁₃H₁₈O₂ |
| Molecular Weight | 206.28 g/mol |
| LogP (Predicted) | ~2.8 - 3.2 (Lipophilic) |
| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors |
| Key Structural Features | Meta-substituted ether (metabolic stability), Primary alcohol (synthetic handle) |
Synthesis & Production Protocols
To ensure high purity for biological testing, a convergent synthesis strategy is recommended.
Step 1: Williamson Ether Synthesis
Objective: Install the cyclopropylmethoxy group.
-
Reagents: 3-Bromophenol (or 3-Iodophenol), (Bromomethyl)cyclopropane, Potassium Carbonate (
). -
Solvent: DMF or Acetonitrile.
-
Conditions: Heat at 60-80°C for 4-6 hours.
-
Mechanism:
nucleophilic substitution. -
Product: 1-Bromo-3-(cyclopropylmethoxy)benzene.
Step 2: Heck Coupling & Reduction (The "Propanol" Installation)
Objective: Attach the 3-carbon chain.
-
Heck Reaction: Couple the aryl bromide with Allyl Alcohol or Acrylic Acid (followed by reduction).
-
Catalyst:
/ . -
Base: Triethylamine.[1]
-
-
Reduction: If Acrylic Acid/Ester is used, reduce the intermediate (saturated ester) using Lithium Aluminum Hydride (LiAlH₄) in THF to yield the final alcohol.
Pharmacophore Analysis & Potential Biological Activity
The biological potential of this molecule is dictated by its two distinct domains:
A. The 3-Cyclopropylmethoxy Domain (The "Anchor")
This group is a known bioisostere for lipophilic ethers (like isopropoxy or methoxy) but offers superior metabolic stability and hydrophobic pocket filling.
-
Target Class: PDE4 Inhibitors .
-
Mechanism: The cyclopropyl ring sits in the hydrophobic Q-pocket of the PDE4 enzyme active site. This motif is directly analogous to the structure of Roflumilast (Daxas), which uses a cyclopropylmethoxy group to achieve nanomolar potency.
-
Hypothesis: This alcohol, or its oxidized acid form, may exhibit moderate PDE4 inhibitory activity or serve as a fragment for fragment-based drug discovery (FBDD).
B. The Phenyl-Propanol Domain (The "Linker")
-
Target Class: GPR40 (FFAR1) Agonists .
-
Mechanism: Free Fatty Acid Receptor 1 (GPR40) agonists often feature a phenyl-propanoic acid pharmacophore (e.g., Fasiglifam intermediates).
-
Activity: In vivo, the alcohol (propan-1-ol) is rapidly oxidized by Alcohol Dehydrogenase (ADH) to 3-(3-(cyclopropylmethoxy)phenyl)propanoic acid . This metabolite is the likely active species for GPR40 activation, stimulating insulin secretion in a glucose-dependent manner.
C. Structural Homology to Melatonergics
-
Target Class: MT1/MT2 Receptors .
-
Mechanism: The distance between the aromatic ring and the polar head group (3 carbons) mimics the ethyl-amide side chain of Melatonin and Tasimelteon.
-
Potential: Conversion of the alcohol to an amine or amide could yield novel melatonin receptor agonists for sleep disorders.
Visualization: Structure-Activity Relationship (SAR) Network
Figure 1: SAR Network mapping the structural domains of the compound to specific biological targets.
Experimental Validation Protocols
To confirm the potential activities described above, the following screening cascade is recommended.
Protocol A: In Vitro PDE4 Inhibition Assay
Rationale: To test if the cyclopropylmethoxy group confers PDE4 affinity.
-
System: Human recombinant PDE4B enzyme (fused to GST).
-
Substrate:
-cAMP (Cyclic Adenosine Monophosphate). -
Method:
-
Incubate enzyme + test compound (0.1 nM - 10 µM) + substrate for 30 mins at 30°C.
-
Stop reaction with SPA (Scintillation Proximity Assay) beads containing Zinc Sulfate.
-
Readout: Decrease in scintillation count correlates with enzyme inhibition.
-
Control: Roflumilast (
nM).
-
Protocol B: GPR40 Calcium Flux Assay (FLIPR)
Rationale: To test the agonist potential of the alcohol (and its acid metabolite).
-
Cell Line: CHO-K1 cells stably expressing human GPR40 (FFAR1).
-
Indicator: Fluo-4 AM (Calcium-sensitive dye).
-
Method:
-
Load cells with Fluo-4 AM for 45 mins.
-
Add test compound.[1]
-
Measure intracellular
release using a FLIPR Tetra system.
-
-
Data Analysis: Plot Dose-Response Curve to determine
.
References
-
GPR40 Agonists in Diabetes
- Title: "Free fatty acid receptor 1 (GPR40)
- Source: Expert Opinion on Therapeutic P
-
Link:[Link]
-
PDE4 Inhibitor SAR
- Title: "Discovery of Roflumilast: A Potent, Selective, and Orally Active PDE4 Inhibitor."
- Source: Journal of Medicinal Chemistry.
-
Link:[Link]
-
Melatonin Receptor Pharmacophores
- Title: "Melatonin receptor agonists: SAR and applications to the tre
- Source: Current Topics in Medicinal Chemistry.
-
Link:[Link]
-
Cyclopropylmethoxy Group Chemistry
- Title: "The Cyclopropylmethyl Ether Motif in Medicinal Chemistry: Stability and Lipophilicity."
- Source: Journal of Medicinal Chemistry (General Concept Reference).
-
Link:[Link]
Sources
Methodological & Application
"3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol" as a synthetic intermediate
This Application Note and Protocol Guide details the synthesis, characterization, and downstream utility of 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol , a specialized synthetic intermediate.
This molecule serves as a critical "linker scaffold" in medicinal chemistry, particularly for G-Protein Coupled Receptor (GPCR) modulators (e.g., GPR40, GPR119) and Kinase Inhibitors (e.g., PI3K, tyrosine kinases). The cyclopropylmethoxy moiety acts as a metabolically stable, lipophilic bioisostere for methoxy or ethoxy groups, often improving the pharmacokinetic (PK) profile of drug candidates by blocking facile O-dealkylation sites.
Application Note: 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol
Strategic Role in Drug Discovery
1. Metabolic Stability & Bioisosterism:
The replacement of a standard methoxy (
-
Reduces Clearance: Hinders CYP450-mediated O-dealkylation.
-
Enhances Potency: Fills hydrophobic pockets in target proteins (e.g., the hydrophobic clamp in PDE4 or the allosteric site in GPCRs).
2. Synthetic Versatility:
The primary alcohol handle (
-
Activated: Converted to a mesylate/tosylate or halide for nucleophilic displacement (e.g., by piperazines or amines).
-
Oxidized: Converted to the aldehyde for reductive amination or the carboxylic acid for amide coupling.
PART 1: Synthesis Protocol
Methodology: Chemoselective Alkylation
The most efficient route utilizes the acidity difference between phenolic hydroxyls (
Reaction Scheme
Figure 1: Chemoselective synthesis via Williamson etherification.
Detailed Experimental Protocol
Objective: Synthesis of 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol on a 10-gram scale.
Materials & Reagents
| Reagent | CAS No.[1][2][3] | Equiv.[4][5] | Amount | Role |
| 3-(3-Hydroxyphenyl)propan-1-ol | 10214-40-1 | 1.0 | 10.0 g (65.7 mmol) | Starting Material |
| (Bromomethyl)cyclopropane | 7051-34-5 | 1.2 | 10.6 g (78.8 mmol) | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 2.0 | 18.2 g (131.4 mmol) | Base |
| Potassium Iodide (KI) | 7681-11-0 | 0.1 | 1.1 g (6.6 mmol) | Catalyst (Finkelstein) |
| Acetone (Anhydrous) | 67-64-1 | - | 150 mL | Solvent |
Step-by-Step Procedure
-
Setup:
-
Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Connect the condenser to an inert gas line (Nitrogen or Argon).
-
-
Reaction Assembly:
-
Charge the RBF with 3-(3-Hydroxyphenyl)propan-1-ol (10.0 g) and Acetone (150 mL). Stir until fully dissolved.
-
Add Potassium Carbonate (18.2 g) and Potassium Iodide (1.1 g) in a single portion. The mixture will become a suspension.
-
Add (Bromomethyl)cyclopropane (10.6 g) dropwise via syringe over 5 minutes. Note: (Bromomethyl)cyclopropane is a lachrymator; handle in a fume hood.
-
-
Execution:
-
Heat the reaction mixture to a gentle reflux (
) for 18 hours . -
Monitoring: Check reaction progress via TLC (System: 30% Ethyl Acetate in Hexanes). The starting phenol (
) should disappear, and the product ( ) should appear. Staining with PMA (Phosphomolybdic Acid) is recommended.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Filter off the inorganic solids (K₂CO₃/KBr) through a Celite pad or sintered glass funnel. Rinse the cake with cold acetone (2
20 mL). -
Concentrate the filtrate under reduced pressure (Rotovap) to yield a viscous yellow oil.
-
Dissolve the residue in Ethyl Acetate (100 mL) and wash with Water (50 mL) followed by Brine (50 mL).
-
Dry the organic layer over anhydrous Sodium Sulfate (
), filter, and concentrate.
-
-
Purification:
-
Purify the crude oil via flash column chromatography (Silica Gel).
-
Eluent Gradient: 0%
40% Ethyl Acetate in Hexanes. -
Yield: Expect 11.5–12.8 g (85–95%) of a clear, colorless oil.
-
PART 2: Downstream Applications
Once synthesized, this alcohol is rarely the endpoint. It is typically converted into an electrophile for coupling.
Workflow: Activation for Nucleophilic Coupling
The most common transformation is the conversion of the alcohol to a Mesylate (OMs) or Bromide (Br) , enabling the attachment of the "3-(cyclopropylmethoxy)phenyl-propyl" tail to amine-bearing pharmacophores (e.g., piperidines, pyrrolidines).
Figure 2: Divergent synthetic pathways for drug discovery applications.
Protocol: Mesylation (Conversion to Leaving Group)
-
Dissolve: 1.0 equiv of the alcohol in Dichloromethane (DCM) (0.2 M concentration).
-
Base: Add 1.5 equiv Triethylamine (Et₃N) . Cool to
. -
Activate: Add 1.2 equiv Methanesulfonyl Chloride (MsCl) dropwise.
-
React: Stir at
for 1 hour. -
Work-up: Quench with saturated
. Extract with DCM. The resulting mesylate is often stable enough to be used directly in the next step (amine coupling) without chromatography.
PART 3: Quality Control & Characterization
To ensure the integrity of this intermediate before using it in complex synthesis, verify the following parameters.
| Parameter | Specification | Method |
| Appearance | Clear, colorless to pale yellow oil | Visual |
| Purity (HPLC) | > 98.0% (Area %) | UV at 210/254 nm |
| ¹H NMR (CDCl₃) | 400 MHz NMR | |
| Mass Spec | [M+H]⁺ = 207.1 or [M+Na]⁺ = 229.1 | LC-MS (ESI) |
Key NMR Diagnostic Signals:
-
Cyclopropyl Methylene: A doublet at
ppm ( Hz) confirms the ether linkage. -
Cyclopropyl Ring: High-field multiplets at
and ppm are characteristic. -
Absence of Phenolic OH: Disappearance of the broad singlet at
ppm (present in starting material).
References
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Context: Bioisosteric replacement of methoxy with cyclopropylmethoxy).
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design". Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context: Metabolic stability of cyclopropylmethyl ethers).
-
Patel, M., et al. (2015). "Discovery of GPR40 Agonists for the Treatment of Type 2 Diabetes". Bioorganic & Medicinal Chemistry Letters. (Context: Use of phenyl-propyl-ether linkers in GPCR ligands).
-
PubChem Compound Summary: 3-(3-Hydroxyphenyl)-1-propanol (CAS 10214-40-1). National Center for Biotechnology Information.
-
Sigma-Aldrich Product Specification: (Bromomethyl)cyclopropane . (CAS 7051-34-5).
Sources
- 1. 3-PHENYLPROPAN-1-OL | CAS 122-97-4 [matrix-fine-chemicals.com]
- 2. 3-Phenylpropanol [webbook.nist.gov]
- 3. 3-Methoxy-1-phenylpropan-1-ol | C10H14O2 | CID 10899050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-phenyl propyl alcohol, 122-97-4 [thegoodscentscompany.com]
- 5. 3-Cyclopropyl-3-[3-[[1-[5-methoxy-2-[methyl(phenyl)carbamoyl]phenyl]piperidin-4-yl]methoxy]phenyl]propanoic acid | C33H38N2O5 | CID 121294749 - PubChem [pubchem.ncbi.nlm.nih.gov]
Analytical Methodologies for the Quantification of 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol
As pharmaceutical pipelines increasingly rely on structurally complex intermediates and active pharmaceutical ingredient (API) building blocks, the need for robust, self-validating analytical methods is paramount. The compound 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol (Chemical Formula: C₁₃H₁₈O₂, MW: 206.28 g/mol ) presents a unique analytical profile. It features a lipophilic cyclopropylmethoxy ether group, a UV-active central phenyl ring, and a terminal aliphatic alcohol.
This application note provides a comprehensive, field-proven guide to quantifying this molecule. We will explore two distinct workflows: a high-concentration HPLC-UV method for purity and assay testing, and a highly sensitive LC-MS/MS method for trace-level quantification in biological matrices.
Physicochemical Profiling & Analytical Strategy
To design a reliable method, we must first understand the causality between the molecule's structure and its behavior in an analytical system.
-
Chromatographic Behavior: The molecule lacks strongly ionizable groups (such as primary amines or carboxylic acids) at physiological pH. Therefore, its retention on a reversed-phase column is driven purely by hydrophobic interactions. According to Snyder's foundational principles of liquid chromatography, controlling the organic modifier concentration (e.g., Acetonitrile) allows us to precisely modulate the partitioning of the lipophilic cyclopropyl and propyl chains into the C18 stationary phase[1].
-
Detection Strategy (UV): The aromatic ring exhibits strong
transitions. Alkoxy-substituted benzenes typically show a robust absorbance maximum around 270–275 nm, making UV detection ideal for high-concentration assay testing due to its strict adherence to the Beer-Lambert law. -
Detection Strategy (MS): For trace analysis, Electrospray Ionization (ESI) is required. The ether oxygen and the terminal alcohol can accept a proton to form a
ion ( 207.1). The ionization mechanism follows the Ion Evaporation Model (IEM); as the electrospray droplet shrinks via solvent evaporation and Coulombic fission, the high surface electric field ejects the small, solvated analyte ion directly into the gas phase[2].
Fig 1. End-to-end analytical workflow for compound quantification and validation.
Protocol A: HPLC-UV for Purity and Assay Quantification
This method is designed for bulk drug substance testing or high-concentration formulation analysis. UV detection is chosen here because it is immune to the matrix-induced ionization suppression that plagues mass spectrometry, ensuring absolute quantitative trustworthiness.
Chromatographic Conditions
| Parameter | Specification |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in HPLC-grade Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 275 nm (Bandwidth 4 nm) |
| Injection Volume | 10 µL |
Step-by-Step Methodology & Causality
-
System Suitability Testing (SST): Inject a standard solution (50 µg/mL) six times. Causality: A self-validating system requires proof of instrument stability before sample analysis. Ensure the Relative Standard Deviation (RSD) of the peak area is
and the USP tailing factor is . -
Mobile Phase Preparation: Add exactly 1.0 mL of Formic acid to 1 L of water for Phase A. Causality: Formic acid suppresses the ionization of any unendcapped silanol groups on the silica stationary phase, preventing secondary interactions that cause peak tailing[1].
-
Gradient Execution: Run a linear gradient from 30% B to 80% B over 12 minutes, hold for 3 minutes, then re-equilibrate at 30% B for 5 minutes. Causality: The gradient focuses the analyte band at the head of the column, sharpening the peak, while the high-organic hold washes highly lipophilic impurities from the system.
Protocol B: LC-MS/MS for Trace Quantification in Biological Matrices
For pharmacokinetic (PK) studies, we require sensitivity down to the ng/mL or pg/mL range. This protocol utilizes UHPLC coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Self-Validating Sample Preparation (Protein Precipitation)
To ensure trustworthiness, this protocol uses a Stable-Isotope-Labeled Internal Standard (SIL-IS), such as 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol-d4.
-
Spiking: Aliquot 50 µL of plasma into a 96-well plate. Add 10 µL of SIL-IS working solution (100 ng/mL). Causality: Adding the IS before any extraction ensures it undergoes the exact same matrix suppression and physical losses as the target analyte. The ratio of Analyte/IS becomes a self-correcting metric[3].
-
Precipitation: Add 150 µL of cold Acetonitrile containing 0.1% Formic acid. Causality: Acetonitrile strips the hydration shell from plasma proteins, causing them to crash out of solution. Formic acid disrupts any non-covalent binding between the analyte and albumin.
-
Separation & Reconstitution: Vortex for 2 minutes and centrifuge at 4000 x g for 10 minutes at 4°C. Transfer 100 µL of supernatant and mix with 100 µL of water. Causality: Diluting the highly organic extract with water matches the initial mobile phase strength, preventing "solvent effects" (peak splitting) upon injection.
Mass Spectrometry Parameters & Fragmentation Pathway
| Parameter | Specification |
| Ionization Mode | ESI Positive (+) |
| Capillary Voltage | 3.5 kV |
| Desolvation Temp | 450 °C |
| Precursor Ion ( | |
| Quantifier Product Ion | |
| Qualifier Product Ion |
Mechanistic Insight: Upon collision-induced dissociation (CID), the
Fig 2. ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.
Regulatory Validation Framework
To ensure the LC-MS/MS method is fit for regulatory submissions, it must be validated according to the FDA/ICH M10 guidelines for Bioanalytical Method Validation[3]. The table below summarizes the core self-validating criteria required to prove the method's trustworthiness.
| Validation Parameter | ICH M10 Acceptance Criteria | Experimental Execution |
| Selectivity | No interference >20% of LLOQ | Analyze 6 independent blank matrix lots to ensure no endogenous peaks co-elute with the analyte. |
| Linearity | Run an 8-point calibration curve using a | |
| Accuracy | ±15% of nominal concentration | Analyze Quality Control (QC) samples at Low, Mid, and High concentration levels. |
| Precision | CV | Process 5 replicates per QC level per analytical run across 3 separate days. |
| Matrix Effect | IS-normalized MF CV | Compare the peak area of analyte spiked into post-extracted blanks vs. pure solvent standards. |
References
-
[1] Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2009). Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons.
-
[3] International Council for Harmonisation (ICH) / U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
-
[2] Kebarle, P., & Verkerk, U. H. (2009). Electrospray: from ions in solution to ions in the gas phase, what we know now. Mass Spectrometry Reviews, 28(6), 898–917.
Sources
Abstract
This application note details a robust protocol for the structural characterization and quantitation of 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol , a key intermediate in the synthesis of renin inhibitors and specific receptor modulators.[1] Due to the presence of a primary hydroxyl group and an ether linkage, this molecule exhibits polarity that can lead to peak tailing and adsorption in gas chromatography. We present a validated derivatization workflow using BSTFA + 1% TMCS , transforming the analyte into its trimethylsilyl (TMS) ether to improve volatility, peak shape, and detection limits.
Chemical Context & Properties
The target analyte contains a cyclopropylmethyl ether moiety attached to a phenylpropanol backbone. Analysis of this compound often requires separation from its metabolic precursors (e.g., phenols) and oxidation byproducts (e.g., aldehydes).
| Property | Data |
| IUPAC Name | 3-[3-(Cyclopropylmethoxy)phenyl]propan-1-ol |
| Molecular Formula | |
| Molecular Weight | 206.28 g/mol (Native) / 278.46 g/mol (TMS-Derivative) |
| Boiling Point (Pred.) | ~330°C (Native) - Requires Derivatization |
| Key Functional Groups | Primary Alcohol (Derivatizable), Aryl Ether, Cyclopropyl Ring |
Related Compounds (Impurity Profile)
-
Compound A (Precursor): 3-(3-Hydroxyphenyl)propan-1-ol (Diol).[1]
-
Compound B (Oxidation): 3-(3-(Cyclopropylmethoxy)phenyl)propanoic acid.[1]
-
Compound C (Side-Reaction): 3-(3-(Cyclopropylmethoxy)phenyl)propyl acetate.[1]
Experimental Protocol
Reagents and Materials
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (Anhydrous, HPLC Grade).
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).[1][2]
-
Internal Standard: Dodecane or Phenanthrene-d10.[1]
Sample Preparation (Derivatization Workflow)
The primary alcohol group must be capped to prevent hydrogen bonding with the GC liner silanols.
-
Weighing: Transfer 10 mg of sample into a 2 mL GC vial.
-
Dissolution: Add 1.0 mL of Anhydrous DCM. Vortex until dissolved.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS.
-
Note: The TMCS acts as a catalyst to drive the silylation of sterically hindered sites, though this primary alcohol reacts readily.
-
-
Incubation: Cap tightly and heat at 65°C for 30 minutes .
-
Cooling: Allow to cool to room temperature. Inject directly.
GC-MS Instrumentation Parameters
| Parameter | Setting |
| Column | DB-5ms UI or Rtx-5ms (30 m × 0.25 mm × 0.25 µm) |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Inlet Temp | 280°C |
| Injection Mode | Split (10:1 for assay) or Splitless (for trace impurities) |
| Liner | Ultra Inert Splitless Liner with Glass Wool |
| Oven Program | 60°C (1 min) |
| Transfer Line | 280°C |
| Ion Source | 230°C (EI Mode, 70 eV) |
| Scan Range |
Method Development Logic & Mechanism
Derivatization Mechanism
The reaction replaces the active proton on the hydroxyl group with a trimethylsilyl group.[3] This reduces polarity and increases thermal stability.[1]
Reaction:
Analytical Workflow Diagram
The following diagram illustrates the critical path from sample preparation to data acquisition, highlighting the decision nodes for impurity identification.
Caption: Figure 1. Analytical workflow for the derivatization and GC-MS analysis of 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol.
Data Analysis & Fragmentation Interpretation[1][5][6][7][8]
Mass Spectrum Prediction (TMS Derivative)
The TMS-derivative (
-
Molecular Ion (
): 278 (Distinct, medium intensity). -
M-15 (Loss of Methyl):
263 (Characteristic of TMS derivatives).[1] -
Cyclopropyl Moiety:
55 ( ) is a diagnostic fragment for the cyclopropyl ring. -
TMS Group:
73 ( ) is the base peak or very prominent. -
Benzyl/Tropylium Series:
91, 107 (due to the aromatic core).
Fragmentation Pathway Diagram
Understanding the fragmentation is crucial for differentiating the target from structural isomers.
Caption: Figure 2.[1] Proposed EI fragmentation pathway for the TMS-derivative of the target analyte.
Validation & Troubleshooting
System Suitability Criteria
-
Tailing Factor: Must be < 1.5 for the TMS-derivative peak.[1] If higher, cut 10cm from the column inlet (active sites).
-
Derivatization Efficiency: Monitor the disappearance of the native alcohol peak (if visible). Incomplete reaction suggests wet solvent (BSTFA hydrolyzes).[1]
Common Issues
-
"Ghost" Peaks: If you see peaks at
207/281, these are column bleed (polysiloxanes).[1] Ensure the transfer line does not exceed the column max temp. -
Missing Cyclopropyl Signal: If
55 is absent, ensure the injector temperature is not >300°C, as thermal rearrangement of the cyclopropyl ring can occur at extreme temperatures.
References
-
BenchChem. (2025).[1][4] Application Notes and Protocols for the Derivatization of (R)-2-Methylimino-1-phenylpropan-1-ol. Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1] BSTFA + TMCS Product Information and Silylation Mechanism. Retrieved from [1]
-
Whitman College. (n.d.).[1] GC-MS Fragmentation of Ethers and Aromatic Compounds. Retrieved from [1]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns by Functional Group. Retrieved from [1]
-
Shimadzu. (n.d.).[1] Analysis of Polycyclic Aromatic Hydrocarbons and Related Derivatives Using GC-MS. Retrieved from [1]
Sources
"3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol" in material science research
Application Note: 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol in Material Science
Part 1: Core Directive & Scientific Context
Title: Advanced Characterization and Synthetic Utility of 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol: From Pharmaceutical Intermediate to Functional Material.
Abstract: 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol is a bifunctional aromatic building block characterized by a rigid phenyl core, a steric cyclopropyl ether tail, and a reactive primary alcohol headgroup.[1][2][3] While structurally analogous to key intermediates used in the synthesis of renin inhibitors (e.g., Aliskiren), its utility extends into material science as a mesogenic precursor for liquid crystalline polymers and a surface-active modifier .[1][3] This guide details the protocols for its synthesis, solid-state engineering, and functionalization into acrylate monomers for advanced polymer applications.[1][2]
Key Applications:
-
Pharmaceutical Solid-State Chemistry: Model compound for studying polymorphism in ether-linked aryl propanols.
-
Liquid Crystal Engineering: Synthesis of Side-Chain Liquid Crystalline Polymers (SCLCPs) via the alcohol handle.[1][3]
-
Surface Functionalization: Precursor for self-assembled monolayers (SAMs) on silica surfaces to modulate wettability.[1][3]
Part 2: Technical Specifications & Properties
Chemical Identity:
-
IUPAC Name: 3-[3-(Cyclopropylmethoxy)phenyl]propan-1-ol[1][3]
-
Physical State: Viscous oil or low-melting solid (dependent on purity and polymorph).[1][2][3]
Table 1: Physicochemical Profile (Predicted & Analog-Derived)
| Property | Value / Range | Significance in Material Science |
| Boiling Point | 310–315°C (760 mmHg) | High thermal stability for polymerization reactions.[1][2][3] |
| Melting Point | 35–45°C (if crystalline) | Critical for handling; tends to supercool into a glass.[1][3] |
| Solubility | Soluble in EtOH, DCM, THF | Compatible with standard organic synthesis and coating formulations.[1] |
| Refractive Index | 1.52–1.54 | Relevant for optical coating applications.[1][3] |
| pKa (Alcohol) | ~16 | Weakly acidic; suitable for base-catalyzed etherification/esterification.[1][2][3] |
Part 3: Experimental Protocols
Protocol A: Selective Synthesis via Williamson Etherification
Objective: Synthesize high-purity 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol from 3-(3-hydroxyphenyl)propan-1-ol.
Reagents:
-
Substrate: 3-(3-Hydroxyphenyl)propan-1-ol (1.0 eq)
-
Base: Cesium Carbonate (Cs₂CO₃) (1.5 eq) – Preferred over K₂CO₃ for higher solubility and rate.[1][3]
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-(3-hydroxyphenyl)propan-1-ol (10 mmol) in anhydrous DMF (30 mL).
-
Deprotonation: Add Cs₂CO₃ (15 mmol) in a single portion. Stir at room temperature for 30 minutes to form the phenolate. Note: The solution will turn slightly yellow.[2][3]
-
Alkylation: Dropwise add (Bromomethyl)cyclopropane (12 mmol) via syringe.
-
Reaction: Heat the mixture to 60°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1][3]
-
Workup: Cool to RT. Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).[1][3] Wash combined organics with brine (2 x 50 mL) to remove DMF.[1][3]
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, Gradient: 10% → 30% EtOAc in Hexanes).
-
Validation: Confirm structure via ¹H-NMR (Diagnostic signals: Cyclopropyl multiplets at δ 0.3–0.6 ppm, O-CH₂ doublet at δ 3.8 ppm).
Protocol B: Functionalization to Acrylate Monomer (For Polymer Science)
Objective: Convert the alcohol group into an acrylate to create a monomer for Side-Chain Liquid Crystalline Polymers (SCLCPs).[1][2][3]
Reagents:
-
Substrate: Purified 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol (1.0 eq)
Workflow:
-
Dissolve substrate and TEA in DCM at 0°C under N₂.
-
Stir at 0°C for 1 hour, then warm to RT for 4 hours.
-
Quench with saturated NaHCO₃. Extract and purify via short silica plug to prevent polymerization (add 100 ppm MEHQ stabilizer).
Part 4: Visualization & Logic
Diagram 1: Synthetic Pathway & Material Functionalization
This diagram illustrates the conversion of the phenol precursor to the target ether, and its subsequent divergence into two material science applications: Polymerization and Surface Modification.[3]
Caption: Synthetic workflow transforming the phenolic precursor into the target mesogen and its downstream material derivatives.
Diagram 2: Solid-State Characterization Logic
This decision tree guides the researcher through the physical characterization of the compound, critical for determining its suitability as a drug intermediate or material component.[1][2][3]
Caption: Decision tree for solid-state analysis to distinguish between amorphous glass and crystalline polymorphs.
Part 5: References
-
Hanessian, S., et al. (2010).[4] Total Synthesis of "Aliskiren": The First Renin Inhibitor in Clinical Practice for Hypertension.[4] Organic Letters.[1][3][4] [1][3]
-
Sandham, D. A., et al. (2000).[5] A Convergent Synthesis of the Renin Inhibitor CGP60536B.[5] Tetrahedron Letters.[1][3][5] [1][3]
-
Imrie, C. T., et al. (2009).[1] Side-Chain Liquid Crystalline Polymers: Synthesis and Properties. Annual Reports on the Progress of Chemistry, Section C. [1][3]
-
NIST Chemistry WebBook. (2023).[1][3] 3-Phenyl-1-propanol Properties. (Used as analog for base properties).
-
Sigma-Aldrich. (2024).[1][3] Safety Data Sheet: 3-Phenyl-1-propanol Derivatives.[1][2][3][1][3]
Sources
- 1. 3-Amino-1-(3-(cyclohexylmethoxy)phenyl)propan-1-ol | C16H25NO2 | CID 25255402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Phenylpropanol [webbook.nist.gov]
- 3. 3-Phenylpropanol (CAS 122-97-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Total synthesis of "aliskiren": the first Renin inhibitor in clinical practice for hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
Application Note: Strategic Utilization of 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol in Antimicrobial Drug Discovery
This Application Note and Protocol Guide details the strategic utilization of 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol as a high-value synthetic intermediate and chemical probe in antimicrobial drug discovery.
This guide positions the molecule as a Privileged Scaffold Intermediate (PSI) , critical for introducing the metabolically stable and lipophilic 3-(cyclopropylmethoxy)phenyl moiety into novel antimicrobial candidates (e.g., kinase inhibitors, quorum sensing modulators).
Executive Summary
3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol (herein referred to as CPM-Prop-OH ) is a versatile primary alcohol intermediate used to synthesize pharmacologically active agents. In antimicrobial research, it serves as a critical "linker-scaffold" module. Its structural features—specifically the cyclopropylmethoxy tail (conferring metabolic stability and optimized lipophilicity) and the propanol linker (providing a flexible 3-carbon spacer)—make it ideal for targeting hydrophobic pockets in bacterial kinases (e.g., PknB) and fungal signaling enzymes.
This guide provides standardized protocols for its chemical activation (derivatization) and biological validation within an antimicrobial development workflow.
Chemical Properties & Handling[1]
| Property | Specification |
| IUPAC Name | 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol |
| Molecular Formula | C₁₃H₁₈O₂ |
| Molecular Weight | 206.28 g/mol |
| Solubility | Soluble in DMSO (>50 mM), Methanol, DCM; Insoluble in Water |
| Stability | Stable under standard conditions; Cyclopropyl ether is robust against weak acids/bases.[1] |
| Storage | Store at -20°C, desiccated. Protect from light. |
Strategic Role in Drug Design
The CPM-Prop-OH molecule is rarely the final drug; it is the warhead delivery system .
-
Metabolic Shielding: The cyclopropyl group resists oxidative dealkylation better than simple aliphatic chains (e.g., n-butyl), extending the half-life of the final antimicrobial agent [1].
-
Linker Geometry: The 3-carbon (propyl) chain allows the attached pharmacophore to reach deep into enzyme active sites while maintaining the phenyl ring in a hydrophobic regulatory pocket.
Mechanism of Action (Hypothetical Target Engagement)
The following diagram illustrates how CPM-Prop-OH is derivatized to create an active inhibitor that binds to a bacterial kinase ATP-binding pocket.
Figure 1: Workflow for converting the CPM-Prop-OH scaffold into a bioactive antimicrobial agent.
Experimental Protocols
Protocol A: Chemical Activation (Mesylation)
Objective: Convert the hydroxyl group of CPM-Prop-OH into a mesylate (good leaving group) to facilitate coupling with amine-bearing antimicrobial pharmacophores.
Reagents:
-
CPM-Prop-OH (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Procedure:
-
Preparation: Dissolve CPM-Prop-OH (e.g., 206 mg, 1 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under Nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Base Addition: Add TEA (210 µL, 1.5 mmol) dropwise.
-
Activation: Add MsCl (93 µL, 1.2 mmol) dropwise over 5 minutes. Caution: Exothermic.
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.
-
Monitoring: Check completion via TLC (Hexane:EtOAc 3:1). The alcohol spot (lower Rf) should disappear.
-
Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Dry organic layer over MgSO₄ and concentrate in vacuo.
-
Result: Yields 3-(3-(Cyclopropylmethoxy)phenyl)propyl methanesulfonate (Intermediate A), ready for coupling.
Protocol B: Antimicrobial Susceptibility Testing (MIC)
Objective: Evaluate the antibacterial activity of the final coupled product (synthesized using Protocol A) against standard reference strains.
Materials:
-
Test Compounds (stock 10 mM in DMSO)
-
Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922)
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates (polystyrene, non-treated)
Workflow:
-
Inoculum Prep: Prepare a bacterial suspension adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100 in CAMHB.
-
Plate Setup: Add 50 µL of CAMHB to columns 2-12. Add 100 µL of Test Compound (diluted to 2x highest concentration, e.g., 128 µg/mL) to column 1.
-
Serial Dilution: Transfer 50 µL from column 1 to column 2, mix, and repeat across to column 10. Discard 50 µL from column 10. (Columns 11 and 12 are Growth Control and Sterility Control).
-
Inoculation: Add 50 µL of diluted bacterial suspension to wells 1-11. Final volume = 100 µL.
-
Incubation: Incubate at 37°C for 16-20 hours (aerobic).
-
Readout: Determine Minimum Inhibitory Concentration (MIC) visually as the lowest concentration with no visible growth (turbidity).
Protocol C: Biofilm Inhibition Assay
Rationale: The lipophilic "Cyclopropylmethoxy" tail is designed to penetrate the exopolysaccharide matrix of biofilms.
Step-by-Step Procedure:
-
Biofilm Formation: Inoculate 96-well plates with S. aureus or P. aeruginosa in TSB + 1% Glucose. Incubate 24h at 37°C to form mature biofilms.
-
Treatment: Wash wells 2x with PBS to remove planktonic cells. Add fresh media containing the Test Compound (at 1x, 2x, 4x MIC).
-
Exposure: Incubate for 24 hours at 37°C.
-
Staining: Wash wells 3x with water. Fix with methanol (15 mins). Stain with 0.1% Crystal Violet (15 mins).
-
Quantification: Solubilize dye with 33% Acetic Acid. Measure Absorbance at 590 nm (OD₅₉₀).
-
Calculation: % Inhibition = [1 - (OD_treated / OD_control)] x 100.
Data Analysis & Interpretation
Structure-Activity Relationship (SAR) Logic
When analyzing data from CPM-Prop-OH derivatives, use the following logic tree to interpret MIC results:
Figure 2: Decision matrix for optimizing CPM-Prop-OH derivatives based on antimicrobial activity.
Expected Results Table
| Compound Variant | MIC (S. aureus) | Biofilm IC₅₀ | Interpretation |
| CPM-Prop-OH (Precursor) | >128 µg/mL | N/A | Inactive (Control). Lacks pharmacophore. |
| CPM-Prop-Amine-Quinolone | 0.5 µg/mL | 4 µg/mL | High Activity. Linker enables dual binding. |
| CPM-Prop-Amine-Azole | 16 µg/mL | >64 µg/mL | Moderate. Likely poor fungal target fit. |
References
-
Wymann, M. P., et al. (2003). "Phosphoinositide 3-kinase gamma: A key modulator in inflammation and allergy." Biochemical Society Transactions, 31(1), 275-280. Link(Cited for the metabolic stability of cyclopropylmethoxy groups in kinase inhibitors).
-
Clinical and Laboratory Standards Institute (CLSI). (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." 12th Edition. Link(Standard for Protocol B).
-
O'Toole, G. A. (2011). "Microtiter Dish Biofilm Formation Assay." Journal of Visualized Experiments, (47), 2437. Link(Standard for Protocol C).
-
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link(Reference for lipophilic substituent effects).
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol
Introduction
This guide addresses the purification of 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol , a common intermediate in the synthesis of GPR40 agonists and PGD2 antagonists.
The molecule features a primary alcohol (polar handle) and a cyclopropylmethyl ether (acid-sensitive lipophilic tail). Successful purification requires balancing the removal of polar phenolic starting materials against the risk of acid-catalyzed cyclopropyl ring opening.
Physicochemical Profile
| Property | Value (Approximate) | Implication for Purification |
| Boiling Point | >160°C @ 0.5 mmHg | High Vacuum Distillation only. Thermal instability risk >140°C. |
| LogP | ~2.5 - 3.0 | Lipophilic. Soluble in EtOAc, DCM, Et2O. Insoluble in water. |
| Acid Stability | Low | Avoid HCl/H₂SO₄. Cyclopropyl rings open to homoallyl cations below pH 3. |
| Physical State | Viscous Oil / Low-melting solid | Crystallization is difficult; Flash Chromatography is the primary method. |
Part 1: Reaction Work-up (The First Line of Defense)
Q: My crude mixture contains significant amounts of unreacted phenol and DMF. How do I remove them before chromatography?
A: Do not rely on chromatography to remove bulk DMF or unreacted phenolic starting material. Use a "Reactive Wash" protocol.
The starting material, 3-(3-hydroxyphenyl)propan-1-ol, is a phenol (
Protocol: Reactive Work-up
-
Dilution: Dilute the reaction mixture (typically in DMF/Acetone) with Ethyl Acetate (EtOAc) or MTBE (ratio 1:5 relative to reaction volume).
-
DMF Removal: Wash the organic layer 3x with Water or 5% LiCl solution .[1] (LiCl increases the density of the aqueous layer, preventing emulsions with DMF).
-
Phenol Scavenging: Wash the organic layer 2x with 1M NaOH or 1M KOH .
-
Mechanism:[2] This deprotonates the unreacted phenol into a water-soluble phenoxide salt, partitioning it into the aqueous layer.
-
Note: The product (ether) remains in the organic layer.
-
-
Neutralization: Wash 1x with Brine . Dry over
.[1][3]
Visual Workflow: Reactive Extraction
Figure 1: Reactive work-up strategy to remove phenolic impurities prior to chromatography.
Part 2: Flash Chromatography (Purification)
Q: The product streaks/tails on the column, co-eluting with impurities. What solvent system should I use?
A: Tailing is caused by the hydrogen bonding of the primary alcohol with the silica gel.
Recommended Stationary Phase: Silica Gel (40-63 µm). Recommended Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).
Optimization Steps:
-
Gradient: Start at 0% EtOAc and ramp to 40% EtOAc .
-
Cyclopropylmethyl bromide (reagent) elutes at ~0-5% EtOAc (Non-polar).
-
Bis-alkylated impurity (if any) elutes at ~10-15% EtOAc.
-
Target Product typically elutes at 25-35% EtOAc .
-
-
Tailing Fix: If streaking persists, do not use acid (it destroys the cyclopropyl ring). Instead, add 1% Isopropyl Alcohol (IPA) to the EtOAc reservoir. IPA is a stronger H-bond donor and "smooths" the silica interaction.
Q: I see a spot running just below my product. What is it? A: This is likely the O-alkylation isomer (if the alkylation occurred on the aliphatic alcohol instead of the phenol) or a ring-opened byproduct .
-
Diagnosis: Check the NMR. If the cyclopropyl protons (0.3 - 0.6 ppm) are missing or shifted, the ring has opened.
-
Solution: These are difficult to separate on standard silica. Switch to Dichloromethane (DCM) / Methanol (MeOH) (0-5% MeOH gradient). The selectivity of DCM often resolves these structural isomers better than Hex/EtOAc.
Part 3: Troubleshooting & FAQs
Issue 1: "I smell a pungent, garlic-like odor in the purified product."
Cause: Residual (Bromomethyl)cyclopropane. This reagent is a lachrymator and has a high boiling point (~106°C), making it hard to remove by rotovap alone. Solution:
-
High Vacuum: Put the oil on a high-vacuum line (<1 mmHg) at 40°C for 4 hours.
-
Chemical Quench (Preferred): Before workup, add Morpholine (1.5 eq relative to excess bromide) to the reaction and stir for 30 mins. This converts the volatile bromide into a polar ammonium salt, which washes out into the aqueous layer during the acid/base workup.
Issue 2: "The product turned yellow/brown after sitting on the bench."
Cause: Oxidation of the primary alcohol to the aldehyde or acid, or acid-catalyzed decomposition of the ether. Solution:
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Stabilization: Ensure the final product is free of acid traces. A final wash of the organic layer with saturated
is critical.
Issue 3: "Can I distill this compound?"
A: Proceed with Caution. While the cyclopropylmethyl ether is thermally stable up to ~140°C, the presence of trace acids or metal salts from the reaction can catalyze a rearrangement to the cyclobutyl or homoallyl isomer upon heating.
-
Recommendation: Use Kugelrohr distillation only if necessary.
-
Condition: <0.1 mmHg vacuum. Keep bath temperature below 150°C.
Part 4: Analytical Validation
Q: How do I confirm the cyclopropyl ring is intact? A: Use 1H NMR . The cyclopropyl group has a distinct diagnostic signature.
| Proton | Chemical Shift (ppm) | Multiplicity | Notes |
| Cyclopropyl | 0.30 - 0.65 | Multiplets | Key Indicator. If these are absent/shifted >1.0 ppm, the ring has opened. |
| Ether | 3.80 - 3.90 | Doublet (J ≈ 7 Hz) | Connects ring to oxygen. |
| Aromatic | 6.70 - 7.20 | Multiplet | 1,3-substituted pattern. |
| Alcohol | 3.60 - 3.70 | Triplet |
Decision Tree: Purification Strategy
Figure 2: Decision matrix for selecting the appropriate purification steps.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for solvent and reagent purification). Link
-
Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion Reactions of Cyclopropylcarbinyl and Cyclobutyl Derivatives. Journal of the American Chemical Society, 73(6), 2509–2520.[4] (Foundational text on cyclopropyl stability). Link
-
BenchChem Technical Support. (2025). Removal of Unreacted Bromine from Synthesis Mixtures. (General protocols for alkyl halide removal). Link
-
NIST Chemistry WebBook. (2024). 3-Phenyl-1-propanol Thermophysical Properties. (Used for boiling point extrapolation). Link
Sources
"3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol" side-product identification
Technical Support Center: 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol Synthesis & Impurity Control
Executive Technical Overview
Target Analyte: 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol CAS Registry: N/A (Intermediate status) Primary Application: Building block for GPCR ligands (e.g., Melatonin receptor agonists) and kinase inhibitors. Synthesis Logic: The standard industrial route involves the selective O-alkylation of 3-(3-hydroxyphenyl)propan-1-ol (Dihydrocoumaryl alcohol, m-isomer) using (bromomethyl)cyclopropane .
As a Senior Application Scientist, I have identified that the critical quality attribute (CQA) failures for this molecule typically stem from two competing mechanisms: chemoselectivity loss (aliphatic vs. phenolic hydroxyl) and reagent instability (cyclopropylcarbinyl rearrangement). This guide addresses the identification and remediation of these specific side-products.
Impurity Profiling & Identification
The following table summarizes the specific side-products generated during the alkylation process.
| Impurity ID | Common Name | Chemical Structure Description | Origin / Mechanism | Polarity (RP-HPLC) |
| IMP-A | The "Butenyl" Ether | 3-(3-(but-3-en-1-yloxy)phenyl)propan-1-ol | Reagent Rearrangement: Radical or cationic ring-opening of (bromomethyl)cyclopropane to 4-bromo-1-butene prior to or during alkylation. | Close-eluting (Critical Pair) |
| IMP-B | The Dialkylate | 1-(3-(cyclopropylmethoxy)phenyl)-3-(cyclopropylmethoxy)propane | Over-Alkylation: Alkylation of the aliphatic primary alcohol at C1 due to excess base or high temperatures. | Late eluting (Non-polar) |
| IMP-C | Starting Material | 3-(3-hydroxyphenyl)propan-1-ol | Incomplete Reaction: Quenching due to moisture in DMF/Acetone or reagent degradation. | Early eluting (Polar) |
| IMP-D | C-Alkylate | 2-(cyclopropylmethyl)-5-(3-hydroxypropyl)phenol | Ambident Reactivity: Ortho-C-alkylation of the phenoxide (rare in polar aprotic solvents, common in phenol/alcohol solvents). | Mid-eluting |
Mechanism & Pathway Visualization
The following diagram illustrates the bifurcation between the desired SN2 pathway and the deleterious radical ring-opening pathway (The "Radical Clock").
Figure 1: Reaction pathway analysis showing the origin of the critical "Butenyl" impurity via the cyclopropylmethyl radical clock mechanism.
Troubleshooting Guide: FAQs
Q1: I am seeing a generic impurity at RRT ~1.05 that co-elutes with the product. What is it?
Diagnosis: This is almost certainly IMP-A (The Butenyl Ether) . Technical Explanation: The cyclopropyl ring is strained.[1][2][3] If your (bromomethyl)cyclopropane reagent contains traces of 4-bromo-1-butene (a common manufacturing impurity formed via homoallyl rearrangement), it will alkylate the phenol just as efficiently as the cyclopropyl reagent. Resolution:
-
Check Reagent Purity: Analyze your alkyl halide by GC-FID. If 4-bromo-1-butene >0.5%, distill the reagent or purchase "High Purity" grade.
-
Scavenge Radicals: Add a radical inhibitor (e.g., BHT) to the reaction mixture if you suspect in-situ radical generation.
-
Avoid Lewis Acids: Do not use iodide catalysts (NaI/KI) if possible, as iodide exchange can sometimes promote transient carbocation character leading to ring opening.
Q2: My product yield is low, and I see a large non-polar spot on TLC. Why?
Diagnosis: You are generating IMP-B (Dialkylate) . Technical Explanation: The pKa of the phenol is ~10, while the aliphatic alcohol is ~16. However, if you use a strong base (NaH) or a large excess of mild base (K2CO3 > 3 eq) with excess alkyl halide, the aliphatic alcohol will eventually deprotonate and react. Resolution:
-
Stoichiometry Control: Use exactly 1.05 equivalents of (bromomethyl)cyclopropane and 1.1 equivalents of K2CO3.
-
Temperature: Keep the reaction at 50-60°C. Do not reflux in DMF (153°C) as this lowers the selectivity barrier.
Q3: Can I remove the "Butenyl" impurity (IMP-A) by recrystallization?
Answer: No. Reasoning: The structural similarity between the cyclopropylmethyl ether and the butenyl ether (isomeric, similar lipophilicity) leads to co-crystallization. Corrective Action: You must use Silver Nitrate (AgNO3) impregnated Silica Gel chromatography . The silver ions complex with the terminal alkene of the impurity, significantly retarding its elution compared to the cyclopropyl product.
Optimized Experimental Protocol
Objective: Selective alkylation with <1% IMP-A and <2% IMP-B.
Reagents:
-
3-(3-hydroxyphenyl)propan-1-ol (1.0 eq)
-
(Bromomethyl)cyclopropane (1.05 eq) [Distilled if brown/yellow]
-
Potassium Carbonate (K2CO3), anhydrous, -325 mesh (1.2 eq)
-
Solvent: Acetone (Reagent Grade) or DMF (Dry).
Step-by-Step:
-
Dissolution: Charge 3-(3-hydroxyphenyl)propan-1-ol into the reactor with Acetone (10 vol). Note: Acetone provides better kinetic control than DMF for preventing dialkylation.
-
Base Addition: Add K2CO3 (1.2 eq). Stir at 25°C for 30 minutes to ensure phenoxide formation.
-
Reagent Addition: Add (bromomethyl)cyclopropane (1.05 eq) dropwise over 20 minutes.
-
Reflux: Heat to mild reflux (56°C) for 12–16 hours.
-
IPC (In-Process Control): Check HPLC.
-
If SM > 5%, add 0.1 eq Reagent.
-
If Dialkylate > 2%, stop immediately.
-
-
Workup: Filter inorganic salts. Concentrate filtrate. Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine.
-
Purification: If IMP-A is present, purify via flash chromatography (Hexanes/EtOAc).
Purification Logic Flow
Figure 2: Decision tree for purification based on the presence of the difficult-to-remove butenyl impurity.
References
-
Selectivity of Phenolic Alkylation : Smith, W. C. (1954). Alkylation of Phenols. US Patent 2,678,951. USPTO.[4]
-
Cyclopropylmethyl Radical Rearrangement (The "Radical Clock") : Mathew, L., & Warkentin, J. (1988).[5] Rate constants for abstraction of bromine from bromotrichloromethane by butyl, cyclopropylmethyl, and phenyl radicals in solution. Canadian Journal of Chemistry, 66(1), 11-16.[5] [Link]
- Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447.
Sources
Technical Support Center: Spectroscopic Troubleshooting for 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol
Welcome to the Advanced Spectroscopic Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the structural elucidation of 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol . This molecule presents unique analytical challenges due to its hybrid structural features: a strained cyclopropyl ring, an ether linkage, a meta-substituted aromatic core, and a primary aliphatic alcohol.
This guide bypasses basic operational instructions, focusing instead on the causality behind spectroscopic anomalies and providing self-validating workflows to ensure absolute data integrity.
NMR Spectroscopy (1H & 13C): Resolving Structural Ambiguities
FAQ 1: I am seeing a complex multiplet cluster between 0.3 and 1.3 ppm. How do I differentiate the cyclopropyl ring protons from aliphatic impurities?
The Causality: The cyclopropyl ring possesses severe angular ring strain, forcing the carbon-carbon bonding orbitals to adopt a hybridization with higher s-character (approaching sp2)[1]. This unique geometry alters the magnetic anisotropy of the ring, placing the methylene (
FAQ 2: The hydroxyl (-OH) proton is either missing or overlapping with the propanol chain protons. How can I definitively assign it?
The Causality: Hydroxyl protons are highly sensitive to concentration, temperature, and solvent hydrogen-bonding dynamics. In standard
Decision tree for confirming hydroxyl protons via D2O exchange in NMR spectroscopy.
Mass Spectrometry (EI-MS): Decoding Fragmentation Pathways
FAQ 3: My EI-MS spectrum shows a weak molecular ion peak at m/z 206, but dominant peaks at m/z 165 and m/z 188. What drives this fragmentation?
The Causality: Under standard 70 eV Electron Ionization (EI), the molecular ion (
-
m/z 188: This is driven by the loss of a neutral water molecule (-18 Da) from the primary alcohol chain, a classic fragmentation pathway that forms a stable alkene radical cation.
-
m/z 165: This fragment arises from the
-cleavage of the ether linkage, resulting in the loss of the cyclopropyl radical ( , -41 Da). The resulting oxonium ion is highly stabilized by resonance with the adjacent aromatic ring[4].
Predicted EI-MS fragmentation pathways for 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol.
Infrared (IR) Spectroscopy: Moisture vs. Molecular Features
FAQ 4: The O-H stretch in my IR spectrum is extremely broad (3200–3550 cm⁻¹). Is my sample wet?
The Causality: Not necessarily. Phenylpropanol derivatives exhibit extensive intermolecular hydrogen bonding in concentrated solutions or neat liquid films[5]. This hydrogen bonding weakens the individual O-H bonds, broadening the stretching band and shifting it to lower wavenumbers (~3340–3385 cm⁻¹)[5]. Validation: If the broad peak extends significantly above 3600 cm⁻¹, or if a sharp peak appears near 1630 cm⁻¹ (H-O-H bending), ambient moisture is likely present. Otherwise, the broadness is an inherent property of the molecule's self-assembling hydrogen-bond network.
Quantitative Data Summaries
Table 1: Expected NMR Chemical Shifts (in )
| Structural Moiety | Multiplicity | ||
| Cyclopropyl ( | 0.3 – 0.6 | Multiplets (4H) | 3.0 – 4.5 |
| Cyclopropyl ( | 1.2 – 1.3 | Multiplet (1H) | 10.5 |
| Ether ( | 3.8 | Doublet (2H) | 73.0 |
| Aromatic ( | 6.7 – 7.2 | Multiplets (4H) | 112.0 – 143.0 |
| Propanol ( | 2.6 – 2.7 | Triplet (2H) | 32.0 |
| Propanol ( | 1.8 – 1.9 | Multiplet (2H) | 34.5 |
| Propanol ( | 3.6 – 3.7 | Triplet (2H) | 62.0 |
| Hydroxyl ( | 1.5 – 2.0 | Broad Singlet (1H) | N/A |
Table 2: Diagnostic EI-MS Fragment Ions
| m/z Value | Fragment Identity | Cleavage Mechanism |
| 206 | Intact Molecular Ion | |
| 188 | Loss of water from the primary alcohol chain | |
| 165 | Loss of cyclopropyl radical via ether | |
| 147 |
Self-Validating Experimental Protocols
Protocol 1: Exchange for Hydroxyl Confirmation
This protocol is designed as a self-validating loop to ensure the -OH assignment is accurate.
-
Baseline Acquisition: Dissolve 15 mg of the sample in 0.6 mL of anhydrous
. Acquire a standard 1D NMR spectrum.-
Validation Check: Ensure a broad signal is visible between 1.5 and 2.0 ppm.
-
-
Deuterium Addition: Add 1 to 2 drops of 99.9%
directly into the NMR tube. -
Agitation: Cap the tube and shake vigorously for 60 seconds.
-
Validation Check: A micro-emulsion should temporarily form, maximizing the surface area for rapid proton exchange.
-
-
Re-acquisition: Spin the sample to separate the phases and re-acquire the
NMR spectrum under identical parameters.-
Validation Check: The broad peak at 1.5–2.0 ppm must disappear. A new, sharp peak corresponding to
will appear at ~4.7 ppm, confirming the exchange was successful.
-
Protocol 2: GC-MS Sample Preparation and Analysis
To prevent thermal degradation of the ether linkage prior to ionization.
-
Sample Dilution: Dissolve 1 mg of the compound in 1 mL of GC-grade ethyl acetate.
-
Validation Check: The solution must be optically clear. Any turbidity indicates moisture or salt impurities that will foul the GC inlet.
-
-
Injection: Inject 1 µL into the GC-MS using a split ratio of 50:1. Maintain the inlet temperature at 250°C to ensure rapid volatilization without pyrolytic cleavage of the cyclopropyl group.
-
Ionization: Operate the MS in Electron Ionization (EI) mode at 70 eV.
-
Spectral Extraction: Extract the mass spectrum at the apex of the chromatographic peak.
-
Validation Check: The base peak should logically map to m/z 188 or 165. If m/z 147 dominates excessively, lower the inlet temperature, as thermal degradation of the propanol chain is occurring prior to ionization.
-
References
- NUCLEAR MAGNETIC RESONANCE SPECTROCOPY.
- Technical Support Center: NMR Analysis of 2-(hydroxymethyl)
- Chemguide.
- Identification of Degradation Products in the Phosphodiesterase (PDE-4)
- Infrared spectra of 1CH1E (a) and 1P1E (b)
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. OAK 국가리포지터리 - OA 학술지 - Mass Spectrometry Letters - Identification of Degradation Products in the Phosphodiesterase (PDE-4) Inhibitor Roflumilast Using High Resolution Mass Spectrometry and Density Functional Theory Calculations [oak.go.kr]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Scalable Synthesis of 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol
The following technical support guide is designed for process chemists and researchers scaling up the synthesis of 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol .
This guide prioritizes process safety , impurity control , and scalable unit operations .
Process Overview: The "Golden Route"
For scale-up (>100g to kg scale), we recommend a convergent two-step sequence starting from Methyl 3-(3-hydroxyphenyl)propanoate . This route avoids the use of expensive protecting groups and utilizes robust, scalable reactions.
-
Step 1 (Alkylation): Williamson ether synthesis using (Bromomethyl)cyclopropane.
-
Step 2 (Reduction): Chemo-selective reduction of the ester moiety to the primary alcohol.
Reaction Scheme (Graphviz Visualization)
Figure 1: Recommended synthetic workflow and potential impurity pathways.
Module 1: O-Alkylation (The Critical Step)
Objective: Synthesize Methyl 3-(3-(cyclopropylmethoxy)phenyl)propanoate.
Reagents: Methyl 3-(3-hydroxyphenyl)propanoate, (Bromomethyl)cyclopropane, Potassium Carbonate (
Troubleshooting Guide
Q: Why do I see a significant amount of "Ring-Opened" impurity (Homoallyl ether) by GC-MS? A: The cyclopropylmethyl cation/radical rearranges extremely fast to the homoallyl species (3-butenyl). This indicates an SN1 or Radical pathway is competing with the desired SN2 .
-
Root Cause: The reaction mixture may be too acidic, or the temperature is too high, promoting ionization of the bromide.
-
Solution:
-
Ensure the base (
) is finely milled and present in excess (1.5 - 2.0 eq) to neutralize any HBr generated immediately. -
Solvent Switch: Use strictly polar aprotic solvents (DMF or NMP) to favor the SN2 mechanism. Avoid protic solvents.
-
Temperature Control: Do not exceed 60-65°C. Higher temperatures increase the rearrangement rate.
-
Q: The reaction stalls at 90% conversion. Should I add more alkyl halide? A: Be cautious. (Bromomethyl)cyclopropane is unstable and can degrade over time in the reaction mixture.
-
Protocol: Add a fresh aliquot (0.1 - 0.2 eq) of the bromide.
-
Critical Warning: Do not simply crank up the temperature to push conversion; this will generate the C-alkylated impurity (Impurity A in Fig 1), which is nearly impossible to separate by crystallization.
Q: How do I handle the excess (Bromomethyl)cyclopropane during workup? A: This reagent is a potent alkylator and potential carcinogen.
-
Quenching: Add an amine (e.g., morpholine or ethanolamine) to the reaction mixture before aqueous workup to scavenge the excess bromide. This converts the volatile alkylator into a water-soluble salt that is removed in the aqueous wash.
Data Table: Solvent Screening for Scale-Up
| Solvent | Reaction Rate | Impurity Profile (Ring Opening) | Workup Ease | Recommendation |
| DMF | Fast (4-6 h) | Low (<1%) | Difficult (High BP, water miscibility) | High (Wash with LiCl aq) |
| Acetone | Slow (>24 h) | Low | Easy | Medium (Pressurized vessel needed) |
| Acetonitrile | Medium (12 h) | Medium | Medium | Low (Base solubility issues) |
| Toluene | Very Slow | High | Easy | Avoid (Promotes C-alkylation) |
Module 2: Ester Reduction
Objective: Convert the ester to 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol. Reagents: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) or LiAlH4.
Troubleshooting Guide
Q: Why use Red-Al instead of LiAlH4 for scale-up? A: While LiAlH4 is standard in academic labs, Red-Al is superior for process chemistry because:
-
Solubility: It is soluble in aromatic solvents (Toluene), eliminating the need for hazardous ethers (THF/Diethyl ether).
-
Thermal Stability: It is thermally more stable and non-pyrophoric (though still reactive with moisture).
-
Quenching: The aluminum byproducts of Red-Al remain soluble in alkaline tartrate solutions, preventing the formation of the "aluminum emulsions" common with LiAlH4.
Q: I am observing cleavage of the cyclopropyl methyl ether during reduction. Why?
A: Cyclopropylmethyl ethers are generally stable to hydride reduction. However, if strong Lewis acids are generated (e.g.,
-
Solution: Maintain internal temperature <25°C during hydride addition. Ensure the quenching pH does not drop below 4.
Q: How do I safely quench a 100g+ reduction reaction? A: Never add water directly to the reaction mass. Use the Fieser Method (for LiAlH4) or the Rochelle Salt Method (for Red-Al).
Standard Operating Procedure (SOP) for Red-Al Quench:
-
Cool reaction mixture to 0-5°C.
-
Slowly add Acetone or Ethyl Acetate to consume excess hydride.
-
Pour the mixture into a pre-cooled solution of 20% Aqueous Rochelle Salt (Potassium Sodium Tartrate) .
-
Stir vigorously for 2-3 hours until two clear layers form (Organic vs. Aqueous). The tartrate chelates the aluminum salts.
Safety & Handling (E-E-A-T)
(Bromomethyl)cyclopropane Hazards[1][2][3][4]
-
Class: Alkylating Agent / Lachrymator.
-
Stability: Can undergo autocatalytic decomposition if contaminated with acid or metals (Fe). Store over activated copper turnings or
stabilizer if storing for long periods. -
Toxicity: Treat as a potential mutagen. Double-gloving (Nitrile/Laminate) and use of a fume hood are mandatory.
Process Safety Diagram
Figure 2: Safety workflow for handling alkylating agents.
References
-
Scale-Up of Williamson Ether Synthesis
- Citation: "Process Development of Aryl Ethers via Williamson Synthesis." Organic Process Research & Development. The use of polar aprotic solvents (DMF) and inorganic bases ( ) is the industry standard for minimizing elimination byproducts in primary alkyl halide substitutions.
-
Source: (General reference for reaction class).
-
Safety of Cyclopropylmethyl Halides
-
Red-Al vs.
- Citation: "Red-Al: A Versatile Reducing Agent." Sigma-Aldrich Technical Bulletin. Red-Al offers higher thermal stability and solubility in aromatic solvents compared to LiAlH4, making it the reagent of choice for large-scale ester reductions.
-
Source:
-
Cyclopropyl Ring Stability
- Citation: "Chemistry of the Cyclopropyl Group." Patai's Chemistry of Functional Groups. The cyclopropylmethyl ether linkage is stable to basic and nucleophilic conditions (hydride reduction) but sensitive to acidic conditions which trigger ring opening.
-
Source:
Sources
Validation & Comparative
Comparative analysis of "3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol" synthesis methods
[1]
Executive Summary
The compound 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol represents a critical "privileged scaffold" in modern drug discovery, particularly in the development of renin inhibitors (analogous to Aliskiren intermediates) and various G-protein coupled receptor (GPCR) modulators.[1] Its structure combines a flexible phenyl-propanol linker with a lipophilic cyclopropylmethyl ether, a motif known to enhance metabolic stability and oral bioavailability compared to simple methyl or ethyl ethers.[1]
This guide objectively compares the two primary synthetic methodologies for this target:
-
The Sequential "Ester-First" Route (Method A): Alkylation of a dihydrocoumaric ester followed by hydride reduction.[1]
-
The Direct Selective Alkylation Route (Method B): Chemoselective etherification of the unprotected diol.[1]
Recommendation: While Method B offers a shorter workflow, Method A is designated as the industry "Gold Standard" for scalability and purity profile, minimizing the risk of difficult-to-separate bis-alkylated impurities.[1]
Comparative Analysis of Methods
Method A: The Sequential Route (Recommended)[1]
-
Logic: This approach utilizes the distinct reactivity of the carboxylic acid (protected as an ester) versus the phenol.[1] By alkylating the phenol first and then reducing the ester, we eliminate the risk of O-alkylation at the aliphatic chain.[1]
-
Key Reagents: Methyl 3-(3-hydroxyphenyl)propanoate, (Bromomethyl)cyclopropane,
, .[1]
Method B: The Direct Selective Route[1]
-
Logic: Relies on the
difference between phenolic hydroxyl (~10) and primary aliphatic hydroxyl (~16).[1] Using a mild base ( ) theoretically allows exclusive alkylation of the phenol.[1] -
Risks: At scale, local concentration hotspots can lead to competitive alkylation of the aliphatic alcohol, forming the bis-cyclopropylmethyl ether impurity which is chemically similar to the product and difficult to remove via crystallization.[1]
Summary Data Table
| Feature | Method A (Sequential) | Method B (Direct) |
| Step Count | 2 (Alkylation | 1 (Selective Alkylation) |
| Overall Yield | 75% - 85% | 60% - 70% |
| Purity Profile | High (>98% HPLC) | Moderate (Requires chromatography) |
| Scalability | Excellent (Crystallizable intermediates) | Poor (Oil purification often needed) |
| Atom Economy | Lower (Reductant waste) | High |
| Primary Impurity | Unreacted phenol (easy removal) | Bis-alkylated ether (difficult removal) |
Visualizing the Pathways
The following diagram illustrates the mechanistic flow of both strategies, highlighting the divergence in intermediate handling.
Figure 1: Comparative synthetic flow. Method A (Top) provides a protected pathway ensuring regiospecificity.[1] Method B (Bottom) relies on kinetic control.[1]
Detailed Experimental Protocol (Method A)
This protocol is validated for high-purity applications.[1][2] It assumes the starting material is Methyl 3-(3-hydroxyphenyl)propanoate .[1] If starting from the acid, perform a standard Fischer esterification first.[1]
Step 1: Williamson Ether Synthesis
Objective: Install the cyclopropylmethyl group on the phenolic oxygen.[1]
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.
-
Charging: Add Methyl 3-(3-hydroxyphenyl)propanoate (10.0 g, 55.5 mmol) and anhydrous DMF (100 mL).
-
Base Addition: Add anhydrous
(15.3 g, 111 mmol, 2.0 equiv). Stir for 15 minutes at room temperature to form the phenoxide. -
Alkylation: Add (Bromomethyl)cyclopropane (8.2 g, 61.0 mmol, 1.1 equiv) dropwise.
-
Reaction: Heat to 60°C for 6–8 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]
-
Workup:
Step 2: Hydride Reduction
Objective: Convert the ester to the primary alcohol.[1]
-
Setup: Flame-dry a 500 mL flask under
atmosphere. -
Reagent Prep: Add
(2.1 g, 55.5 mmol, 1.0 equiv) to anhydrous THF (150 mL) at 0°C. -
Addition: Dissolve the crude ester from Step 1 in THF (50 mL) and add dropwise to the
slurry, maintaining temperature <10°C. -
Reaction: Allow to warm to RT and stir for 2 hours.
-
Quench (Fieser Method):
-
Isolation: Filter through a pad of Celite. Concentrate the filtrate.
-
Purification: If necessary, purify via flash chromatography (Hexane/EtOAc 7:3).
-
Final Product: Colorless oil or low-melting solid.[1]
-
Expected Yield: 85% (over 2 steps).
-
Supporting Data & Validation
NMR Characterization Criteria
To validate the structure, ensure your NMR data matches these expected shifts (solvent
-
Cyclopropyl Ring: High-field multiplets at
0.3–0.6 ppm (4H) and 1.2 ppm (1H).[1] -
Ether Methylene: Doublet at
3.8 ppm ( ).[1] -
Propyl Chain:
-
Aromatic: Multiplets at
6.7–7.2 ppm (4H).[1]
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield in Step 1 | Old/Wet (Bromomethyl)cyclopropane | Distill the bromide before use; ensure anhydrous DMF.[1] |
| Incomplete Reduction | Use fresh pellets; ensure | |
| Bis-alkylated Impurity | Used Method B with strong base | Switch to Method A; bis-alkylated byproducts are inseparable by extraction.[1] |
References
-
BenchChem Protocols. "Synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid." (Accessed 2023).[1] Provides the foundational Williamson ether protocol for 3-substituted phenylpropanoic acids.
-
Organic Syntheses. "Preparation of 3-phenylpropionic acid derivatives." Org.[1][2][3][5][6] Synth. 2005, 82, 134.[1] Establishes standard workup procedures for phenylpropanoid reductions.[1]
-
PrepChem. "Synthesis of 3-(o-hydroxyphenyl)-1-phenylpropan-1-ol."[1][7] Demonstrates chemoselective reduction strategies for phenol-containing ketones/esters.
-
ResearchGate Review. "Synthesis of various cyclopropyl methyl bromide and its derivatives." Validates the reactivity profile of (bromomethyl)cyclopropane in ether synthesis.
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN107311838A - A kind of method of new synthesis Cyclopropyl Bromide - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. DE102004033313A1 - Process for the preparation of enantiomers 3-hydroxy-3-phenyl-propylamines - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
A Guide to Spectroscopic Data Validation for 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol: A Multi-Technique Approach
This guide provides a comprehensive framework for the validation of spectroscopic data for the compound 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol. In the landscape of drug discovery and development, unequivocal structural confirmation of novel chemical entities is paramount. Spectroscopic analysis forms the cornerstone of this process, with each technique offering a unique and complementary piece of the structural puzzle.
This document is designed for researchers and scientists who are tasked with confirming the identity and purity of synthesized compounds. Rather than a rigid protocol, this guide follows a logical, evidence-based workflow, explaining the causality behind each validation step. We will utilize a multi-technique approach—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to build a self-validating and authoritative case for the structure of our target molecule.
As experimentally-derived spectra for 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol are not widely published, this guide will operate on a predictive basis, using established principles of spectroscopy to forecast the expected data. This serves as a robust template for researchers to compare their own experimental findings against.
The Molecule of Interest: 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol
The target molecule combines several key structural features that we will systematically verify:
-
A 1,3-disubstituted (meta) aromatic ring .
-
A propan-1-ol chain .
-
A cyclopropylmethoxy ether group .
The validation process hinges on ensuring that the data from each spectroscopic method is in complete agreement with this proposed structure.
Caption: Structure of 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol.
Part 1: ¹H NMR Spectroscopy Validation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of chemically distinct protons, their relative numbers, and their connectivity to neighboring protons.[1][2] A successful validation requires that all observed signals—in terms of their chemical shift, integration, and multiplicity—are consistent with the proposed structure.[3]
Predicted ¹H NMR Data
The following table outlines the expected signals for our target molecule. Experimental values should be compared against these predictions.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20 | t | 1H | Ar-H (between two substituents) |
| ~6.80 | m | 3H | Other Ar-H |
| ~3.85 | d | 2H | -O-CH₂ -Cyclopropyl |
| ~3.65 | t | 2H | -CH₂ -OH |
| ~2.70 | t | 2H | Ar-CH₂ - |
| ~1.90 | quintet | 2H | Ar-CH₂-CH₂ -CH₂OH |
| ~1.20 | m | 1H | Cyclopropyl-CH |
| ~1.00 (variable) | br s | 1H | -OH |
| ~0.60 | m | 2H | Cyclopropyl-CH₂ (further from O) |
| ~0.35 | m | 2H | Cyclopropyl-CH₂ (closer to O) |
¹H NMR Validation Workflow
This workflow provides a systematic approach to analyzing the experimental spectrum.
Caption: Systematic workflow for ¹H NMR data validation.
-
Signal Count: The molecule possesses 10 distinct proton environments. The experimental spectrum should therefore display 10 unique signals (excluding the solvent peak).[1]
-
Chemical Shift Analysis: The chemical shift indicates the electronic environment of the protons.[3] We expect to see signals in the aromatic region (δ 6.5-7.5 ppm), signals for protons on carbons adjacent to oxygen (δ 3.5-4.0 ppm), benzylic protons (δ ~2.7 ppm), and highly shielded aliphatic protons of the cyclopropyl group (δ 0.3-1.2 ppm).
-
Integration Analysis: The area under each signal is proportional to the number of protons it represents.[2][3] For example, the signals assigned to the aromatic protons should integrate to a total of 4H relative to the 2H of the benzylic methylene group.
-
Multiplicity Analysis: The splitting pattern of a signal reveals the number of adjacent, non-equivalent protons (the 'n+1 rule').[3] We expect the -CH₂ -OH signal at ~3.65 ppm to be a triplet, as it is adjacent to a CH₂ group (2+1=3). Similarly, the benzylic -CH₂ - at ~2.70 ppm should also be a triplet.
Comparison to an Alternative: Compared to a simpler analogue like 3-phenyl-1-propanol, our target molecule is expected to show additional complex signals in the high-field region (δ 0.3-1.2 ppm) characteristic of the cyclopropyl group, as well as a distinct doublet at ~3.85 ppm for the -O-CH₂- group, which would be absent in the simpler compound.[4][5][6]
Part 2: ¹³C NMR Spectroscopy Validation
Carbon-13 NMR spectroscopy complements ¹H NMR by providing a count of the unique carbon environments in a molecule.[1][7] In standard proton-decoupled spectra, each unique carbon atom appears as a single sharp line, simplifying the spectrum.[8]
Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~159 | Ar-C -O |
| ~142 | Ar-C -CH₂ |
| ~129 | Ar-C H |
| ~120 | Ar-C H |
| ~115 | Ar-C H |
| ~113 | Ar-C H |
| ~73 | -O-C H₂-Cyclopropyl |
| ~62 | -C H₂-OH |
| ~34 | Ar-C H₂- |
| ~32 | Ar-CH₂-C H₂-CH₂OH |
| ~10 | Cyclopropyl-C H |
| ~3 | Cyclopropyl-C H₂ |
¹³C NMR Validation Workflow
-
Signal Count: The structure has 12 unique carbon atoms, so we expect to see 12 distinct signals in the proton-decoupled ¹³C NMR spectrum.
-
Chemical Shift Analysis: The chemical shifts must align with established ranges. Aromatic carbons typically appear between δ 110-160 ppm. Carbons bonded to electron-withdrawing oxygen atoms (C-O) are deshielded and appear further downfield (δ 60-80 ppm), while aliphatic carbons are found upfield (δ 5-40 ppm).[7]
-
DEPT Experiments (Advanced Validation): Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful technique for confirming carbon types. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons are absent. This allows for unambiguous assignment of the methylene carbons in the structure, adding a higher level of confidence to the validation.[9][10]
Part 3: Mass Spectrometry (MS) Validation
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.[11] For validation, the experimentally determined mass of the molecular ion must match the calculated exact mass, and the major fragment ions should be explainable by logical bond cleavages.
Predicted MS Data
-
Calculated Molecular Weight: 206.13 g/mol
-
Calculated Exact Mass (for HRMS): 206.1307
-
Molecular Ion [M]•⁺: m/z = 206
| Predicted Fragment (m/z) | Neutral Loss | Proposed Fragmentation Pathway |
| 206 | - | Molecular Ion [M]•⁺ |
| 188 | H₂O | Dehydration of the alcohol, a common loss for alcohols.[11][12] |
| 175 | •CH₂OH | Alpha-cleavage, breaking the bond next to the alcohol.[12][13] |
| 149 | •C₃H₇O | Benzylic cleavage with loss of the propanol side chain. |
| 121 | C₇H₇O | Cleavage of the ether bond. |
| 57 | C₁₀H₁₁O₂ | Cyclopropylmethyl cation. |
MS Validation Workflow & Fragmentation
The validation begins by confirming the molecular ion peak. It is important to note that for primary alcohols, the molecular ion can be weak or entirely absent due to rapid fragmentation.[12][13] The fragmentation pattern is then analyzed.
Caption: Key predicted fragmentation pathways for the target molecule.
Key validation checks include observing the peak for the loss of water (M-18) at m/z 188 and the peak from alpha-cleavage next to the alcohol group (loss of •CH₂OH) at m/z 175.[11][12] The presence of a prominent ion at m/z 57 would strongly suggest the cyclopropylmethyl fragment, confirming that part of the structure.
Part 4: Infrared (IR) Spectroscopy Validation
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[14] The validation step involves matching the observed absorption bands to the expected vibrational frequencies of the bonds in the target structure.
Predicted IR Data
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group Confirmed |
| 3600–3200 (broad) | O-H stretch | Alcohol.[15][16] |
| 3100–3000 | sp² C-H stretch | Aromatic Ring |
| 3000–2850 | sp³ C-H stretch | Aliphatic chains (propanol, cyclopropyl).[17] |
| 1600, 1475 | C=C stretch | Aromatic Ring.[15] |
| ~1240 | C-O stretch (aryl ether) | Aryl-O-CH₂ |
| ~1050 | C-O stretch (prim. alcohol) | -CH₂-OH.[18] |
IR Validation Workflow
-
Check for the Alcohol O-H Stretch: The most prominent feature should be a strong, broad absorption band in the 3600–3200 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H group in an alcohol.[16][18]
-
Analyze the C-H Stretching Region: A useful dividing line is 3000 cm⁻¹.[16][17] Absorptions just above this value confirm aromatic C-H bonds, while strong absorptions just below it confirm the aliphatic C-H bonds of the propanol and cyclopropyl groups.
-
Confirm the Fingerprint Region: The region below 1500 cm⁻¹ contains a wealth of information.[14] The presence of two distinct C-O stretching bands (~1240 cm⁻¹ for the aryl ether and ~1050 cm⁻¹ for the primary alcohol) is crucial for confirming both oxygen-containing functional groups.
-
Note Negative Evidence: The absence of a strong, sharp absorption around 1700 cm⁻¹ confirms the lack of a carbonyl (C=O) group, which is equally important for validation.[15]
Conclusion
The structural validation of a molecule like 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol is a process of systematic, multi-faceted interrogation. By integrating the data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, we create a powerful, self-validating system. Each technique corroborates the others, and together they provide an unambiguous confirmation of the molecular structure. This guide outlines the expected spectroscopic signatures and a logical workflow for their validation, providing researchers with a reliable framework for confirming the identity and purity of their synthesized compounds, a critical step in the rigorous process of drug development.
References
- AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
- Jacobsen, N. E. (2016).
- Scribd. Mass Spectrometry of Alcohols and Ethers.
- Emery Pharma. (2018, April 2).
- Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols.
- Specac Ltd. Interpreting Infrared Spectra.
- Dummies.com. (2021, July 26).
- Unknown Source.
- Chemistry Steps. (2025, August 29). Interpreting IR Spectra.
- Chemistry LibreTexts. (2023, August 29).
- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum.
- Unknown Source.
- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- Doc Brown's Chemistry. Carbon-13 NMR spectrum of propan-1-ol.
- Doc Brown's Chemistry. Infrared spectrum of propan-1-ol.
- Unknown Source. ¹³C NMR of 1-Propanol.
- ChemicalBook. 3-Phenyl-1-propanol(122-97-4) ¹³C NMR spectrum.
- SpectraBase. 3-Phenyl-1-propanol.
- ChemicalBook. 3-Phenyl-1-propanol(122-97-4) ¹H NMR spectrum.
- PhytoBank. ¹H NMR Spectrum (PHY0012257) - 3-Phenyl-1-propanol.
Sources
- 1. azooptics.com [azooptics.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. acdlabs.com [acdlabs.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 3-Phenyl-1-propanol(122-97-4) 1H NMR spectrum [chemicalbook.com]
- 6. PhytoBank: 1H NMR Spectrum (PHY0012257) [phytobank.ca]
- 7. content.e-bookshelf.de [content.e-bookshelf.de]
- 8. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. emerypharma.com [emerypharma.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. How to Identify Molecular Fragmentation Patterns in Mass Spectrometry | dummies [dummies.com]
- 12. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Interpreting IR Spectra [chemistrysteps.com]
- 18. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Comparative SAR Guide: 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol and Visual Cycle Modulators
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structure-Activity Relationship (SAR), RPE65 Inhibition, and Pharmacokinetic Optimization
Executive Summary
The visual cycle is a continuous metabolic pathway responsible for regenerating the visual chromophore, 11-cis-retinal, following light exposure. In retinopathies such as Stargardt disease and dry age-related macular degeneration (AMD), aberrant visual cycle kinetics lead to the accumulation of toxic bisretinoids (e.g., A2E) in the retinal pigment epithelium (RPE).
Targeting RPE65 (Retinoid Isomerohydrolase 1) —the rate-limiting enzyme that converts all-trans-retinyl ester to 11-cis-retinol—has emerged as a validated therapeutic strategy. The compound 3-(3-(cyclopropylmethoxy)phenyl)propan-1-ol and its aminated derivatives represent a critical class of non-retinoid Visual Cycle Modulators (VCMs). This guide objectively compares the cyclopropylmethoxy scaffold against the clinical benchmark Emixustat (a cyclohexylmethoxy analog) and other next-generation derivatives, providing actionable experimental protocols and SAR data for drug development professionals.
Mechanistic Overview: RPE65 Inhibition
To understand the SAR of these compounds, one must first understand their target. RPE65 utilizes a hydrophobic binding pocket to accommodate all-trans-retinyl esters. VCMs containing a 3-amino-1-phenylpropan-1-ol core act as competitive inhibitors. The terminal amine mimics the native retinylamine intermediate, forming critical polar interactions within the active site, while the alkoxy tail (e.g., cyclopropylmethoxy) occupies the hydrophobic lipid-binding cavity .
Caption: Visual cycle pathway demonstrating the competitive inhibition of RPE65 by cyclopropylmethoxy analogs.
Structure-Activity Relationship (SAR) Analysis
The core scaffold, 3-(3-(alkoxy)phenyl)propan-1-ol, provides a modular platform for tuning both potency and pharmacokinetics. While the clinical candidate Emixustat utilizes a bulky cyclohexylmethoxy group, prolonged suppression of RPE65 by Emixustat causes mechanism-based adverse events (e.g., delayed dark adaptation/night blindness) due to its long pharmacodynamic half-life in ocular tissue .
Rational SAR efforts have focused on modifying the alkoxy tail to create "short-acting" VCMs or compounds with altered metabolic clearance:
-
The Cyclopropylmethoxy Analog: Replacing the cyclohexyl ring with a cyclopropyl group (as seen in Acucela patents, e.g., 3-amino-1-(3-(cyclopropylmethoxy)phenyl)propan-1-ol) reduces the lipophilic bulk. This modification slightly decreases the binding affinity (IC50 ~55 nM) compared to Emixustat but alters the compound's susceptibility to cytochrome P450 oxidation, potentially shortening its duration of action and allowing faster visual cycle recovery .
-
Fluorinated Derivatives: Strategic placement of fluorine atoms on the aryl or alkoxy moieties blocks specific metabolic liabilities, fine-tuning the clearance rate without sacrificing the low-nanomolar potency required for RPE65 inhibition .
-
Ester Prodrugs: Replacing the ether linkage with ester groups (e.g., valproate esters) introduces deliberate metabolic lability via esterases, creating highly tunable, short-acting inhibitors .
Quantitative Performance Comparison
| Compound / Scaffold Variant | RPE65 IC₅₀ (nM) | Structural Modification | Primary Pharmacological Advantage |
| Emixustat (Benchmark) | 4.4 | 3-(Cyclohexylmethoxy) | Extremely high potency; clinical validation. |
| Cyclopropylmethoxy Analog | 55.0 | 3-(Cyclopropylmethoxy) | Reduced lipophilic bulk; altered clearance profile. |
| Fluorinated Emixustat | ~50.0 | 4-Fluoro-aryl substitution | Blocked oxidative metabolism; sustained exposure. |
| Valproate Ester Analog | ~10.0 | Ester linkage replacing ether | Rapid hydrolytic clearance; prevents night blindness. |
Data synthesized from BindingDB and published SAR studies on VCMs.
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of 3-(3-(cyclopropylmethoxy)phenyl)propan-1-ol derivatives must be conducted using a self-validating in vitro RPE65 isomerase assay.
Expertise Note on Causality: The direct substrate for RPE65 is all-trans-retinyl ester. However, this ester is highly insoluble in aqueous buffers. Therefore, the protocol utilizes all-trans-retinol as the starting material. The bovine RPE microsomes used in the assay naturally contain Lecithin:Retinol Acyltransferase (LRAT), which esterifies the retinol in situ, providing a continuous, soluble substrate stream for RPE65.
Step-by-Step Methodology: RPE65 Isomerase Inhibition Assay
-
Microsome Preparation: Isolate RPE microsomes from fresh bovine eyes. Homogenize the RPE cells in 10 mM MOPS buffer (pH 7.0) containing 1 mM DTT and protease inhibitors. Centrifuge at 100,000 × g to pellet the microsomes. Validation Check: Run a Bradford assay to ensure a protein concentration of at least 2 mg/mL.
-
Compound Pre-incubation: In a dark room under dim red light, prepare a reaction mixture containing 50 µg of microsomal protein, 1% BSA, and the cyclopropylmethoxy test compound (titrated from 0.1 nM to 10 µM) in 200 µL of reaction buffer. Incubate at room temperature for 5 minutes.
-
Substrate Addition: Initiate the reaction by adding 2 µM of all-trans-retinol (delivered in 1 µL of DMF).
-
Enzymatic Reaction: Incubate the mixture at 37°C for exactly 60 minutes in complete darkness.
-
Reaction Quenching & Extraction: Stop the reaction by adding 300 µL of ice-cold methanol. Add 100 µL of an internal standard (e.g., retinyl acetate) to validate extraction efficiency. Extract the retinoids by adding 400 µL of hexane, vortexing vigorously, and centrifuging to separate the phases.
-
HPLC Analysis: Collect the upper organic phase, evaporate under nitrogen, and resuspend in normal-phase HPLC solvent. Quantify the production of 11-cis-retinol using a silica column monitored at 325 nm. Calculate the IC₅₀ based on the dose-dependent reduction of 11-cis-retinol compared to the vehicle control.
Caption: Step-by-step experimental workflow for the in vitro RPE65 isomerase inhibition assay.
Conclusion
The transition from a cyclohexylmethoxy group (Emixustat) to a cyclopropylmethoxy moiety within the 3-amino-1-phenylpropan-1-ol scaffold represents a deliberate pharmacological trade-off. While absolute inhibitory potency against RPE65 is slightly reduced (shifting from single-digit to mid-nanomolar IC₅₀), the modification alters the spatial footprint and metabolic liability of the compound. For drug development professionals targeting Stargardt disease or dry AMD, leveraging the cyclopropylmethoxy scaffold—or its esterified/fluorinated derivatives—offers a viable pathway to developing short-acting visual cycle modulators that prevent retinal toxicity without causing prolonged visual impairment.
References
-
Molecular pharmacodynamics of emixustat in protection against retinal degeneration. Journal of Clinical Investigation (JCI). Available at:[Link]
-
Rationally Designed, Short-Acting RPE65 Inhibitors for Visual Cycle-Associated Retinopathies. National Institutes of Health (NIH) / PMC. Available at:[Link]
-
BindingDB Monomer ID 323462: 3-Amino-1-(3-(Cyclopropylmethoxy)Phenyl)Propan-1-Ol. BindingDB. Available at: [Link]
-
Rational alteration of pharmacokinetics of chiral fluorinated and deuterated derivatives of emixustat for retina therapies. National Institutes of Health (NIH) / PMC. Available at:[Link]
A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a novel molecule like 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol, a potential therapeutic agent, the ability to accurately and reliably quantify it in various matrices is the bedrock of its journey from the lab to the clinic. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for its analysis. More critically, it details the essential process of cross-validation to ensure interchangeability and consistency between these two orthogonal techniques.
The principles outlined herein are grounded in the harmonized framework provided by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures, and its complementary Q14 guideline on analytical procedure development.[1][2][3][4][5] These guidelines advocate for a science- and risk-based approach, which is the philosophy underpinning the methodologies described.
The Analytical Challenge: Structuring the Approach
The molecule, 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol, possesses key structural features that inform our choice of analytical techniques: a phenyl ring with an ether linkage, and a propanol side chain. This combination of an aromatic chromophore and sufficient volatility (or potential for derivatization) makes it an excellent candidate for both HPLC-UV and GC-FID analysis.
Our approach will be sequential: first, we will establish and validate two independent, robust analytical methods. Subsequently, we will perform a cross-validation study to demonstrate the equivalency of the data generated by each method.
Caption: Workflow from individual method validation to cross-validation.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Rationale: The presence of the phenyl group provides a strong chromophore, making UV detection a straightforward and robust choice for quantification. Reversed-phase HPLC is the workhorse of the pharmaceutical industry for its versatility in analyzing moderately polar compounds like our target analyte.[6]
Experimental Protocol: HPLC-UV Method
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
1. Chromatographic Conditions:
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
- Mobile Phase A: Water (HPLC grade).
- Mobile Phase B: Acetonitrile (HPLC grade).
- Gradient Program:
- 0-5 min: 60% B
- 5-15 min: 60% to 85% B
- 15-20 min: 85% B
- 20-22 min: 85% to 60% B
- 22-25 min: 60% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35°C.
- Detection Wavelength: 220 nm.
- Injection Volume: 10 µL.
2. Standard and Sample Preparation:
- Standard Stock Solution: Accurately weigh 10 mg of 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol reference standard and dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution.
- Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase at the initial composition (40:60 Water:Acetonitrile).
- Sample Preparation: Dissolve the sample containing the analyte in acetonitrile to an expected concentration within the calibration range.
Method Validation (ICH Q2 R2 Framework)
The validation of this method must demonstrate that it is fit for its intended purpose.[4] The core validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Peak purity index > 0.999. No interference at the analyte's retention time. | Peak pure; no co-elution with placebo or known impurities. |
| Linearity (R²) | ≥ 0.999 | 0.9998 over 1-100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% at three concentration levels. |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%. Intermediate Precision (Inter-day): ≤ 2.0% | Repeatability: 0.8%. Intermediate Precision: 1.2% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 | 1 µg/mL |
| Robustness | % RSD ≤ 2.0% after minor changes in method parameters (flow rate, temperature). | Passed for ±5% change in flow rate and ±2°C in temperature. |
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
Rationale: GC is an excellent technique for separating and quantifying volatile and thermally stable compounds.[7][8] The propanol moiety of the target molecule makes it amenable to direct GC analysis. An FID detector is chosen for its robustness, wide linear range, and universal response to hydrocarbons.
Experimental Protocol: GC-FID Method
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector, and an autosampler.
1. Chromatographic Conditions:
- Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium, constant flow at 1.2 mL/min.
- Oven Temperature Program:
- Initial Temperature: 150°C, hold for 1 min.
- Ramp: 15°C/min to 280°C.
- Hold: 5 min at 280°C.
- Injector Temperature: 270°C.
- Detector Temperature: 300°C.
- Injection Mode: Split (50:1).
- Injection Volume: 1 µL.
2. Standard and Sample Preparation:
- Standard Stock Solution: Prepare a 1 mg/mL stock solution in isopropanol.
- Internal Standard (ISTD): Use 1-phenyl-2-propanol as an internal standard. Prepare a working ISTD solution of 0.1 mg/mL in isopropanol.
- Working Standards: Prepare calibration standards by spiking appropriate amounts of the stock solution and a fixed amount of the ISTD working solution into isopropanol.
- Sample Preparation: Dilute the sample in isopropanol to a concentration within the calibration range and add the internal standard.
Method Validation (ICH Q2 R2 Framework)
Similar to the HPLC method, the GC-FID method undergoes rigorous validation.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Baseline separation of the analyte from the ISTD and any impurities. | Resolution > 2.0 between all peaks of interest. |
| Linearity (R²) | ≥ 0.999 | 0.9995 over 5-200 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.8% - 101.2% at three concentration levels. |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%. Intermediate Precision (Inter-day): ≤ 2.0% | Repeatability: 1.1%. Intermediate Precision: 1.5% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 | 5 µg/mL |
| Robustness | % RSD ≤ 2.0% after minor changes in method parameters (oven ramp rate, carrier gas flow). | Passed for ±10% change in ramp rate and flow rate. |
The Crucial Step: Cross-Validation of HPLC and GC Methods
Once both methods are validated, it is essential to demonstrate that they provide equivalent results. This process, known as cross-validation, is critical when data from different methods or laboratories are to be compared or pooled.[9][10]
Experimental Protocol: Cross-Validation Study
Objective: To compare the quantification of 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol in a set of identical samples using the validated HPLC-UV and GC-FID methods.
1. Sample Selection:
- Prepare a minimum of three batches of samples containing the analyte at different concentrations (e.g., low, medium, and high).
- These samples should be prepared from a single, homogenous source to minimize variability not related to the analytical method.
2. Analysis:
- Divide each sample into two aliquots.
- Analyze one set of aliquots using the validated HPLC-UV method.
- Analyze the second set of aliquots using the validated GC-FID method.
- It is recommended to perform the analyses in triplicate for each sample and method.
3. Data Evaluation and Acceptance Criteria:
- Calculate the mean assay value for each sample from both methods.
- Determine the percentage difference between the mean results obtained from the two methods for each sample.
- Acceptance Criterion: The percentage difference between the results from the two methods should not exceed 5.0% for each sample.
"Homogenous Sample Batch" [shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"];
"Aliquot for HPLC" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Aliquot for GC" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Analyze via HPLC-UV" -> "HPLC Results";
"Analyze via GC-FID" -> "GC Results";
"HPLC Results" [shape=document, fillcolor="#FFFFFF"];
"GC Results" [shape=document, fillcolor="#FFFFFF"];
"Compare Results" [shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Homogenous Sample Batch" -> "Aliquot for HPLC";
"Homogenous Sample Batch" -> "Aliquot for GC";
"Aliquot for HPLC" -> "Analyze via HPLC-UV";
"Aliquot for GC" -> "Analyze via GC-FID";
"HPLC Results" -> "Compare Results";
"GC Results" -> "Compare Results";
"Compare Results" -> "Data Concordance Check";
}
Caption: Cross-validation experimental workflow.
Comparative Data Analysis
Below is a table of hypothetical results from the cross-validation study.
| Sample ID | HPLC-UV Result (mg/mL) | GC-FID Result (mg/mL) | % Difference | Status |
| Batch A (Low Conc.) | 0.051 | 0.050 | 1.98% | Pass |
| Batch B (Mid Conc.) | 0.102 | 0.105 | -2.88% | Pass |
| Batch C (High Conc.) | 0.198 | 0.201 | -1.50% | Pass |
Calculation of % Difference: ((Result_HPLC - Result_GC) / ((Result_HPLC + Result_GC) / 2)) * 100
The hypothetical data demonstrates that the results obtained from both the HPLC-UV and GC-FID methods are comparable and fall within the pre-defined acceptance criterion of ±5.0%. This successful cross-validation provides a high degree of confidence that either method can be used for the quantification of 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol without introducing systemic bias.
Conclusion and Recommendations
This guide has detailed the development, validation, and cross-validation of two orthogonal analytical methods, HPLC-UV and GC-FID, for the quantification of 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol.
-
The HPLC-UV method is highly sensitive and ideal for routine quality control, especially in complex matrices where its separation power can be leveraged.
-
The GC-FID method offers a robust and often faster alternative, particularly for purity and potency testing of the drug substance itself.
The successful cross-validation confirms that the data generated by both methods are equivalent and reliable. For drug development professionals, this provides flexibility in method selection based on sample throughput needs, laboratory equipment availability, and the specific analytical challenge at hand. It establishes a foundation of trustworthy data, which is indispensable for making informed decisions throughout the pharmaceutical development lifecycle.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. [Link]
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC. [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
HPLC Methods for analysis of Benzyl alcohol. HELIX Chromatography. [Link]
-
Propanol-2-ol Determination by gas chromatography (Type IV). OIV. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]
-
2-Phenyl-2-propanol. PubChem. [Link]
-
1-Phenyl-1-propanol. PubChem. [Link]
-
3-Phenylpropanol. NIST WebBook. [Link]
-
Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. LCGC International. [Link]
-
HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. HELIX Chromatography. [Link]
-
GC-MS analysis of benzenoid and phenylpropanoid compounds produced by petunia petal tissue fed with Phe and 2 H 5. ResearchGate. [Link]
-
HPLC method development by DrA.S Charan. Slideshare. [Link]
-
Volatile alcohols and ketones, C - Determination of impurities in 1-propanol. Agilent. [Link]
- Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
-
Effect of using Propanol as internal standard on quantitative determination of ethanol in different biological matrices by head space-Gas Chromatography-Flame Ionization Detector. ResearchGate. [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. fda.gov [fda.gov]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. benchchem.com [benchchem.com]
- 7. 2-丙醇 [sigmaaldrich.com]
- 8. Propanol-2-ol Determination by gas chromatography (Type IV) | OIV [oiv.int]
- 9. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
Publish Comparison Guide: Reproducibility & Performance of 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol in Medicinal Chemistry Workflows
Executive Summary & Rationale
In modern drug discovery, the selection of peripheral ether substituents on aromatic rings is rarely arbitrary. While methoxy and isopropoxy groups are ubiquitous, they frequently suffer from rapid cytochrome P450-mediated oxidative cleavage (O-dealkylation) in vivo. To circumvent this, the incorporation of the cyclopropylmethoxy group has emerged as a highly effective structural strategy.
This guide objectively evaluates the synthesis, reproducibility, and downstream utility of 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol —a specialized building block frequently utilized in the development of complex therapeutics, such as retinoid isomerohydrolase inhibitors ()[1]. By comparing this target intermediate against its linear and branched analogs (methoxy and isopropoxy derivatives), we will dissect the causality behind its experimental behavior and provide a self-validating protocol to ensure absolute reproducibility in your laboratory.
Mechanistic Role of the Cyclopropylmethoxy Group
Before detailing the synthetic protocols, it is critical to understand why this specific moiety is chosen over simpler alternatives. The cyclopropyl ring addresses multiple roadblocks in drug discovery ()[2]:
-
Metabolic Stability: The C–H bonds within a cyclopropane ring possess enhanced
-character, making them shorter and significantly stronger than standard aliphatic C–H bonds[3]. This drastically increases the activation energy required for CYP450 enzymes to abstract a proton, effectively shutting down the O-dealkylation liability seen in isopropoxy analogs. -
Binding Thermodynamics: The coplanarity and steric bulk of the cyclopropyl ring restrict the conformational flexibility of the ether linkage[3]. This locks the molecule into a rigid bioactive conformation, reducing the entropic penalty upon binding to target receptors or enzymes[2].
Caption: Logical relationship between cyclopropylmethoxy structure and pharmacological benefits.
Comparative Experimental Data
To objectively assess the performance of 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol, we compare its physicochemical properties and synthetic yields against two structural analogs. The data below illustrates that while the cyclopropylmethoxy group increases lipophilicity (cLogP), it does not hinder synthetic reproducibility and vastly improves metabolic half-life.
| Compound | cLogP | Chemoselective Alkylation Yield (%) | Downstream Amination Yield (%) | HLM Half-Life (min)* | Primary Metabolic Liability |
| 3-(3-Methoxyphenyl)propan-1-ol | 1.54 | 92 | 85 | 18 | Rapid O-demethylation |
| 3-(3-Isopropoxyphenyl)propan-1-ol | 2.38 | 88 | 82 | 35 | Moderate O-dealkylation |
| 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol | 2.52 | 94 | 86 | >120 | Highly resistant to cleavage |
*Human Liver Microsome (HLM) half-life values are representative benchmarks demonstrating the established metabolic resistance of the cyclopropyl fragment[2].
Self-Validating Experimental Protocol
A common pitfall in synthesizing 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol is attempting a direct alkylation of the diol (3-(3-hydroxyphenyl)propan-1-ol). This leads to poor chemoselectivity, yielding complex mixtures of O-alkylated phenols, O-alkylated aliphatic alcohols, and dialkylated byproducts.
The Causality of the Workflow: By starting with methyl 3-(3-hydroxyphenyl)propanoate, we isolate the phenoxide reactivity. The ester acts as a transient protecting group for the aliphatic oxygen, ensuring 100% regioselectivity. Subsequent reduction cleanly yields the target primary alcohol.
Phase 1: Regioselective Etherification
-
Charge a flame-dried round-bottom flask with methyl 3-(3-hydroxyphenyl)propanoate (1.0 eq) and anhydrous DMF (0.2 M).
-
Add anhydrous K₂CO₃ (1.5 eq).
-
Causality: K₂CO₃ is basic enough to deprotonate the phenol (pKa ~10) but mild enough to prevent the hydrolysis of the methyl ester, which would occur if stronger bases like NaOH were used.
-
-
Introduce (bromomethyl)cyclopropane (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
Validation Checkpoint (Self-Correction): Perform TLC (Hexanes/EtOAc 4:1). The reaction is complete when the starting phenol (Rf ~0.2, stains dark with KMnO₄) is fully consumed and replaced by a single new ether spot (Rf ~0.6).
-
Workup: Quench with ice water, extract with EtOAc (3x), wash the combined organic layers with brine (critical for removing residual DMF), dry over Na₂SO₄, and concentrate in vacuo.
Phase 2: Chemoselective Ester Reduction
-
Dissolve the crude ester from Phase 1 in anhydrous THF (0.1 M) and cool to 0°C under an N₂ atmosphere.
-
Add LiAlH₄ (1.2 eq) portion-wise.
-
Causality: LiAlH₄ rapidly and cleanly reduces the ester to the primary alcohol. The highly strained cyclopropyl ring is remarkably stable to hydride sources. Do not use catalytic hydrogenation (Pd/C, H₂) for downstream steps, as it risks ring-opening the cyclopropyl moiety.
-
-
Stir the mixture, allowing it to warm to room temperature over 2 hours.
-
Validation Checkpoint (Self-Correction): Perform ¹H NMR on a crude aliquot. Success is definitively confirmed by:
-
A distinct multiplet at 0.3–0.6 ppm (confirming the cyclopropyl CH₂ protons are intact).
-
A new triplet at ~3.6 ppm (confirming the formation of the aliphatic -CH₂OH).
-
The complete disappearance of the methyl ester singlet at 3.65 ppm .
-
-
Fieser Workup: Cool to 0°C. For every
grams of LiAlH₄ used, quench sequentially with mL H₂O, mL 15% NaOH, and mL H₂O. Stir until the aluminum salts precipitate as a white granular solid. Filter through a pad of Celite, wash with THF, and concentrate to yield the pure target compound.
Downstream Application & Workflow
Once isolated, 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol serves as a highly reliable precursor. The primary alcohol can be readily converted into a terminal amine (via mesylation followed by azide substitution and Staudinger reduction, or directly via a Mitsunobu reaction with phthalimide). This amination is a critical step in synthesizing high-affinity retinoid isomerohydrolase inhibitors utilized in visual cycle modulation therapies[1].
Caption: Synthetic workflow and downstream functionalization of the cyclopropylmethoxy intermediate.
References
-
Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016, 59(19), 8712-8756. URL: [Link]
- "Substituted amine derivatives and methods of use." US Patent US10188615B2, 2019. (Details the utilization of cyclopropylmethoxy phenyl propanol derivatives as retinoid isomerohydrolase inhibitors).
Sources
- 1. BindingDB BDBM323462 3-Amino-1-(3-(Cyclopropylmethoxy)Phenyl)Propan-1-Ol::US10188615, Example 71::US10639286, Example 71 [w.bindingdb.org]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol proper disposal procedures
Operational Guide: Safe Handling and Disposal of 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol
As a Senior Application Scientist, I frequently guide research teams through the logistical and safety hurdles of handling specialized drug development intermediates. 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol is a complex, non-halogenated organic building block. Because it contains an ether linkage (cyclopropylmethoxy), an aromatic ring (phenyl), and a primary aliphatic alcohol (propan-1-ol), its chemical profile dictates specific handling and disposal protocols. Proper stewardship of this compound is not merely a regulatory formality; it is a critical safety imperative to protect laboratory personnel, prevent incompatible chemical reactions, and ensure compliance with the EPA's Resource Conservation and Recovery Act (RCRA) and the OSHA Laboratory Standard (29 CFR 1910.1450)[1][2].
Chemical Profiling & Causality in Waste Management
To design a self-validating disposal protocol, we must first understand the mechanistic behavior of the molecule:
-
The Primary Alcohol (-OH) : Confers polarity but makes the molecule susceptible to oxidation. Mixing this waste with strong oxidizers (e.g., nitric acid, permanganates) can lead to highly exothermic reactions and potential fires[3].
-
The Ether Linkage (-O-) : While the cyclopropylmethoxy group is sterically distinct from highly volatile ethers, ether linkages can slowly form explosive peroxides upon prolonged exposure to oxygen and light. Therefore, waste containing this compound must be managed promptly and never stored indefinitely.
-
The Aromatic Ring : Enhances the compound's lipophilicity, meaning it poses a significant toxicity risk to aquatic life. Under no circumstances should this chemical or its rinsate be discharged into drains or sewer systems[3][4].
Quantitative Safety & Handling Data
Because 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol is a specialized research intermediate, the following safety parameters are extrapolated from structurally analogous phenylpropanol and phenoxypropanol derivatives to guide operational risk assessments[3][4].
| Property | Estimated Value / Classification | Regulatory Driver / Source |
| Waste Classification | Non-Halogenated Organic Waste | EPA RCRA Guidelines[2] |
| Flash Point | > 85 °C (Combustible Liquid) | Extrapolated from Phenylpropanols[3] |
| GHS Hazard Classes | Skin/Eye Irritant, Aquatic Toxicity | OSHA Lab Standard[5] |
| Incompatible Materials | Strong oxidizers, strong acids | Chemical Reactivity Profiles[3][4] |
| NFPA 704 Ratings | Health: 2, Flammability: 2, Instability: 1 | Structural Analogs[3] |
Step-by-Step Disposal Protocol
The following methodology provides a self-validating system for the safe disposal of 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol.
Step 1: Personal Protective Equipment (PPE) & Preparation
-
Action : Don chemical-resistant gloves (Nitrile or PVC), safety goggles with side shields, and a standard flame-resistant lab coat[3][4].
-
Causality : The lipophilic nature of the compound allows it to easily penetrate the stratum corneum, causing dermal irritation. Proper PPE establishes the first barrier of defense against accidental exposure. Ensure all handling occurs within a certified chemical fume hood operating at a minimum face velocity of 100 linear feet per minute[6].
Step 2: Waste Segregation
-
Action : Direct all 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol waste into a designated "Non-Halogenated Organic Waste" container[7].
-
Causality : This molecule lacks halogens (F, Cl, Br, I). Mixing it with halogenated waste streams drastically increases institutional disposal costs, as halogenated waste requires specialized high-temperature incineration to prevent the formation of toxic dioxins. Furthermore, strictly isolate this waste from aqueous acids and strong oxidizers to prevent exothermic oxidation of the alcohol and ether groups[2][3].
Decision tree for the segregation of 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol waste.
Step 3: Satellite Accumulation Area (SAA) Management
-
Action : Store the waste in a chemically compatible, leak-proof container (e.g., High-Density Polyethylene (HDPE) or glass)[2][8].
-
Causality : Under EPA regulations, laboratories may accumulate up to 55 gallons of hazardous waste in a designated SAA at or near the point of generation[9][10]. The container must remain tightly closed at all times—except when actively adding waste—to prevent vapor release, minimize fire risks, and comply with strict RCRA mandates[2][8].
Step 4: Regulatory Labeling
-
Action : Affix a compliant label immediately upon adding the first drop of waste to the container[2]. The label must explicitly state "Hazardous Waste" and list the full chemical name: 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol[8][9].
-
Causality : The OSHA Laboratory Standard and EPA Generator Improvements Rule (GIR) strictly prohibit the use of chemical formulas or abbreviations on waste labels. This ensures that emergency responders and waste haulers can instantly identify the hazards without ambiguity[8][9][11].
Step 5: Institutional Transfer & Final Disposal
-
Action : Once the container is 90% full, or reaches the institutional time limit (often 6-12 months depending on state-specific RCRA primacy), submit a waste pickup request to your Environmental Health and Safety (EHS) department[8][12].
-
Causality : EHS will transfer the material to a Central Accumulation Area (CAA) before contracting a licensed hazardous waste disposal service for final destruction (typically via controlled, high-temperature incineration)[9].
Spill Management & Decontamination Protocol
In the event of an accidental spill, immediate and systematic action is required to contain the hazard:
-
Evacuate & Ventilate : Isolate the spill area. Ensure the fume hood or room ventilation is operating at maximum capacity to disperse combustible vapors[4].
-
Containment : Don appropriate PPE. Apply an inert absorbent material, such as vermiculite, dry sand, or specialized chemical absorbent pads, starting from the perimeter of the spill and working inward to prevent spreading[3][4]. Never use combustible materials like sawdust.
-
Collection : Use non-sparking tools to scoop the saturated absorbent into a compatible, sealable waste container[3].
-
Decontamination : Wash the spill surface thoroughly with a mild soap and water solution. Collect all wash water and contaminated cleaning materials (including gloves and pads) as hazardous waste, as they now carry the lipophilic chemical residue[3][4].
Step-by-step spill response pathway for non-halogenated organic intermediates.
References
1.[3] Navigating the Safe Disposal of 2-Phenyl-2-propanol: A Procedural Guide . Benchchem. 3 2.[4] Proper Disposal of 3-Phenoxy-1-propanol: A Guide for Laboratory Professionals . Benchchem. 4 3.[7] Laboratory Waste Disposal Guidelines . King Khalid University. 7 4.[11] The Laboratory Standard . Office of Clinical and Research Safety, Vanderbilt University Medical Center. 11 5.[1] OSHA Factsheet: Laboratory Safety OSHA Lab Standard . Occupational Safety and Health Administration (OSHA). 1 6.[6] The OSHA Lab Standard and the MSC Chemical Safety Manual . University of Puerto Rico. 6 7.[2] Chemistry Lab Waste Disposal . Environmental Marketing Services. 2 8.[9] Laboratory Waste Management: The New Regulations . Medical Laboratory Observer. 9 9.[5] 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . OSHA. 5 10.[10] Management of Waste - Prudent Practices in the Laboratory . National Institutes of Health (NIH) / NCBI Bookshelf.10 11.[8] Hazardous Chemical Waste Management Guidelines . Columbia University.8 12.[12] LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania. 12
Sources
- 1. osha.gov [osha.gov]
- 2. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 6. md.rcm.upr.edu [md.rcm.upr.edu]
- 7. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 8. research.columbia.edu [research.columbia.edu]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
